1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPWQEIGJWVJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372387 | |
| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84162-82-3 | |
| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84162-82-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone basic properties
An In-Depth Technical Guide to 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: Core Properties and Applications
Introduction
This compound is an organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Structurally, it is characterized by a piperidine ring functionalized with an acetyl group on the nitrogen atom and a 2,4-difluorobenzoyl group at the 4-position.[1] This compound is primarily recognized as a key intermediate in the synthesis of Risperidone, an atypical antipsychotic medication.[2][3] Its chemical architecture, featuring a difluorobenzoyl moiety and a piperidine core, makes it a valuable precursor for creating pharmacologically active molecules.[1][4] This guide provides a detailed overview of its fundamental properties, synthesis, and analytical characterization for researchers and professionals in drug development.
Physicochemical and Structural Properties
The basic properties of a compound are critical for its handling, formulation, and synthesis scale-up. This compound is typically a solid at room temperature and is soluble in common organic solvents like chloroform, ethanol, and dimethyl sulfoxide.[4] The presence of two fluorine atoms can enhance its lipophilicity and influence its electronic properties and metabolic stability, which are desirable traits in drug candidates.[1]
A summary of its core physicochemical data is presented below.
| Property | Value | Source(s) |
| CAS Number | 84162-82-3 | [4][5][6] |
| Molecular Formula | C₁₄H₁₅F₂NO₂ | [5][6] |
| Molecular Weight | 267.27 g/mol | [5] |
| IUPAC Name | 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | [5][6] |
| Appearance | Solid / Powder | [1][4] |
| Melting Point | 94-98 °C | [4] |
| Boiling Point | 408.1 ± 45.0 °C (at 760 mmHg) | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in chloroform, ethanol, and DMSO | [4] |
| pKa (Predicted) | -1.67 ± 0.40 | [4] |
| InChI Key | UGPWQEIGJWVJDR-UHFFFAOYSA-N | [5] |
| SMILES | CC(=O)N1CCC(CC1)C(=O)c2ccc(F)cc2F | [2][6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process. A common and efficient pathway involves the protection of the piperidine nitrogen, followed by a Friedel-Crafts acylation, and subsequent deprotection and re-acetylation. A patented method highlights a pathway starting from isonipecotic acid.[7]
However, a more direct conceptual synthesis involves the Friedel-Crafts acylation of 1,3-difluorobenzene with a protected piperidine derivative. The initial protection of the piperidine nitrogen, typically with an acetyl group, is crucial. This step deactivates the nitrogen, preventing it from reacting with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. The acetyl group serves as a stable protecting group under the reaction conditions.
Experimental Protocol: Friedel-Crafts Acylation Pathway
-
Step 1: Preparation of the Acyl Chloride. 1-Acetylpiperidine-4-carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This conversion is essential to create a highly reactive electrophile for the subsequent acylation step.
-
Step 2: Friedel-Crafts Acylation. The prepared 1-acetylpiperidine-4-carbonyl chloride is reacted with 1,3-difluorobenzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich difluorobenzene ring to form the ketone.
-
Step 3: Work-up and Purification. The reaction is quenched, typically with ice water, to decompose the aluminum chloride complex. The crude product is then extracted using an organic solvent (e.g., methylene chloride), dried, and purified, often through column chromatography or recrystallization, to yield the final compound.[8]
Caption: Synthesis workflow for this compound.
Analytical Characterization
To confirm the identity and purity of this compound, several analytical techniques are employed. Spectroscopic methods are fundamental for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure.[8][9] The proton NMR spectrum provides information on the number and environment of hydrogen atoms, while the carbon NMR spectrum details the carbon framework.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.[6]
-
Chromatography : Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound, often achieving purity levels greater than 98%.[4]
Applications in Drug Development
The primary and most well-documented application of this compound is its role as a precursor in pharmaceutical manufacturing.
-
Intermediate for Risperidone : It is a key starting material or intermediate in the synthesis of Risperidone.[2][3][6] Risperidone is an important antipsychotic drug used to treat schizophrenia and bipolar disorder. The structural core of this compound is incorporated into the final, more complex structure of Risperidone.
-
Research Chemical : Beyond its role in Risperidone synthesis, it serves as a valuable chemical reagent for synthesizing novel compounds with potential pharmacological activity, particularly those targeting the 5-HT2 receptors.[10] Its structure makes it a versatile building block for creating new piperidine-based therapeutic agents.[4][10]
Safety and Handling
Comprehensive safety and toxicological data for this compound have not been fully established.[4] Therefore, standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to prevent direct contact with the skin and eyes.[4] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[4] In case of accidental exposure or ingestion, immediate medical attention is advised.[4]
Conclusion
This compound is a functionally significant organic molecule with well-defined physicochemical properties. Its primary importance lies in its role as a crucial intermediate in the synthesis of the antipsychotic drug Risperidone. The established synthetic routes, grounded in fundamental reactions like Friedel-Crafts acylation, and the available analytical methods for its characterization, make it a readily accessible compound for pharmaceutical research and development. Its utility as a building block for novel therapeutics continues to make it a compound of interest for medicinal chemists.
References
- 1. CAS 84162-82-3: Ethanone,1-[4-(2,4-difluorobenzoyl)-1-pipe… [cymitquimica.com]
- 2. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]
- 3. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]
- 4. biosynce.com [biosynce.com]
- 5. americanelements.com [americanelements.com]
- 6. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone | CAS Number 84162-82-3 [klivon.com]
- 7. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethan-1-one(84162-82-3) 1H NMR spectrum [chemicalbook.com]
- 10. 1-[4-(2,4-DIFLUORO-BENZOYL)-PIPERIDIN-1-YL]-ETHANONE | 25519-77-1 [chemicalbook.com]
An In-depth Technical Guide to 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (CAS 84162-82-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, with CAS number 84162-82-3, is a key chemical intermediate primarily utilized in the synthesis of atypical antipsychotic medications, most notably Risperidone and its active metabolite, Paliperidone. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and contextual information regarding its role in the manufacturing of active pharmaceutical ingredients (APIs). Due to its status as a synthetic precursor, this document will focus on its chemical characteristics and synthetic pathway rather than direct biological activity.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic organic chemistry.
| Property | Value | Reference |
| CAS Number | 84162-82-3 | [General] |
| Molecular Formula | C₁₄H₁₅F₂NO₂ | [1][2] |
| Molecular Weight | 267.27 g/mol | [3] |
| IUPAC Name | 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | [3] |
| Synonyms | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine, 4-(2,4-Difluorobenzoyl)-N-acetylpiperidine | [2] |
| Appearance | Pale cream to white powder | [General] |
| Purity | Typically >98% | [4] |
| Storage Temperature | +5°C | [3] |
Role in Pharmaceutical Synthesis
This compound is a critical building block in the multi-step synthesis of Risperidone. Risperidone is an atypical antipsychotic that functions primarily as a potent antagonist of serotonin 5-HT₂ and dopamine D₂ receptors.[5][6][7] The pharmacological profile of Risperidone is well-established, and its efficacy in treating schizophrenia and other psychiatric disorders is linked to this dual receptor antagonism.[5][7]
The subject compound serves as a precursor to the core piperidine structure within the Risperidone molecule. The subsequent synthetic steps involve the deacetylation of this intermediate followed by further modifications to yield the final API.[8]
Synthetic Pathway Overview
The following diagram illustrates the position of this compound in the broader synthetic scheme of Risperidone.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | CAS No- 84162-82-3 | NA [chemicea.com]
- 3. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone | CAS Number 84162-82-3 [klivon.com]
- 4. biosynce.com [biosynce.com]
- 5. Pharmacological profile of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of risperidone. | Semantic Scholar [semanticscholar.org]
- 7. A pharmacological, pharmacokinetic and clinical overview of risperidone, a new antipsychotic that blocks serotonin 5-HT2 and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7202360B2 - Method for preparing risperidone - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the chemical structure, properties, synthesis, and significance of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine as a key chemical intermediate.
Introduction
1-Acetyl-4-(2,4-difluorobenzoyl)piperidine is a heterocyclic compound of significant interest in pharmaceutical synthesis. Its primary role is as a crucial intermediate in the manufacturing of atypical antipsychotic drugs, most notably Risperidone. The presence of the difluorobenzoyl moiety and the piperidine core makes it a valuable building block for creating complex molecules that interact with specific biological targets. Understanding the chemical properties and synthetic routes of this compound is essential for process optimization, impurity profiling, and the development of novel therapeutics. This guide details its chemical data, a plausible synthetic protocol, and its logical position in pharmaceutical manufacturing workflows.
Chemical and Physical Data
The quantitative properties of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine and its immediate precursor, 4-(2,4-difluorobenzoyl)piperidine, are summarized below. This data is critical for experimental design, characterization, and quality control.
| Property | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine | 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (Precursor) |
| CAS Number | 84162-82-3 | 106266-04-0 |
| Molecular Formula | C₁₄H₁₅F₂NO₂ | C₁₂H₁₄ClF₂NO |
| Molecular Weight | 267.27 g/mol | 261.70 g/mol |
| Melting Point | 97-98°C | 203-206°C (decomposes) |
| Boiling Point | 408.1 ± 45.0 °C (Predicted) | 350.3°C at 760 mmHg (Predicted for free base) |
| Density | 1.247 ± 0.06 g/cm³ (Predicted) | 1.02 g/cm³ (Predicted for free base) |
| Appearance | White to off-white solid | Off-white to light yellow crystalline powder |
| IUPAC Name | 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride |
Data compiled from various chemical suppliers and databases.[1][2][3]
Synthesis and Experimental Protocols
1-Acetyl-4-(2,4-difluorobenzoyl)piperidine is a known intermediate in the synthesis of Risperidone.[4] One documented synthetic route involves a Friedel-Crafts reaction between 1,3-difluorobenzene and 1-acetylpiperidine-4-carbonyl chloride.[4]
An alternative and common approach is the N-acetylation of its precursor, 4-(2,4-difluorobenzoyl)piperidine. Below is a detailed, generalized protocol for this transformation based on standard acylation procedures for piperidine derivatives.
Experimental Protocol: N-Acetylation of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride
This procedure describes the conversion of 4-(2,4-difluorobenzoyl)piperidine hydrochloride to 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine using acetyl chloride.
Materials:
-
4-(2,4-Difluorobenzoyl)piperidine hydrochloride (1.0 eq)
-
Acetyl chloride (1.1 - 1.2 eq)
-
Triethylamine (TEA) (2.2 - 2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice-water bath, and standard glassware
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(2,4-difluorobenzoyl)piperidine hydrochloride (1.0 eq) and anhydrous DCM to achieve a concentration of approximately 0.1-0.2 M.
-
Base Addition: Cool the resulting suspension to 0°C using an ice-water bath. Slowly add triethylamine (2.2 - 2.5 eq) to the stirred suspension. The triethylamine serves to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Stirring: Allow the mixture to stir for 20-30 minutes at 0°C.
-
Acylation: In a separate flask, prepare a solution of acetyl chloride (1.1 - 1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the piperidine mixture while maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench it by adding water or 1M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford pure 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine.
Visualization of Synthetic Pathway and Role
Diagrams are provided to visualize the chemical transformation and the logical flow of the synthesis in a broader pharmaceutical context.
Synthetic Workflow: N-Acetylation
The following diagram illustrates the direct synthesis of the target compound from its hydrochloride precursor.
Caption: Synthetic workflow for N-acetylation.
Role as a Pharmaceutical Intermediate
This diagram shows the position of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine as an intermediate in a synthetic route for Risperidone, a potent antipsychotic agent. The acetyl group in this context acts as a protecting group for the piperidine nitrogen.
Caption: Role as an intermediate in Risperidone synthesis.
Significance in Drug Development
The primary importance of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine lies in its role as a direct precursor to key intermediates for antipsychotic drugs.[4] Atypical antipsychotics like Risperidone function as potent antagonists of serotonin 5-HT2 and dopamine D2 receptors.[5][6][7] The synthesis of such complex molecules requires robust, multi-step procedures where intermediates like the title compound are essential.
Furthermore, as a process-related substance, 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine can be considered a potential impurity in the final Active Pharmaceutical Ingredient (API).[5][8] Regulatory bodies require that all impurities in a drug product are identified and controlled.[5] Therefore, having a well-characterized reference standard for this compound is critical for analytical method development, quality control, and ensuring the safety and efficacy of the final drug product.
References
- 1. benchchem.com [benchchem.com]
- 2. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14ClF2NO | CID 18759874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Technical Guide: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a key intermediate in the synthesis of pharmaceutically active compounds, most notably the atypical antipsychotic agent Risperidone. This document details the physicochemical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and discusses its relevance in the context of drug discovery and development. While direct biological activity data for this compound is limited, its role as a precursor to potent 5-HT2A receptor antagonists is explored.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C14H15F2NO2.[1][2][3] Its molecular weight is approximately 267.28 g/mol .[1][2]
| Property | Value | Reference |
| Molecular Formula | C14H15F2NO2 | [1][2][3] |
| Molecular Weight | 267.28 g/mol | [1][2] |
| CAS Number | 84162-82-3 | [1][2] |
| Appearance | Solid | |
| Melting Point | 94-98 °C | |
| Synonyms | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine, 4-(2,4-Difluorobenzoyl)-N-acetylpiperidine | [1] |
Synthesis Protocol
The synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 1,3-difluorobenzene with 1-acetyl-4-piperidinecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a composite representation based on established chemical principles and information from related syntheses.
Materials:
-
1,3-Difluorobenzene
-
1-Acetyl-4-piperidinecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Dissolve 1-acetyl-4-piperidinecarbonyl chloride in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the 1-acetyl-4-piperidinecarbonyl chloride solution dropwise to the stirred suspension of aluminum chloride, maintaining the temperature below 10 °C.
-
After the addition is complete, add 1,3-difluorobenzene dropwise to the reaction mixture, again maintaining a low temperature.
-
Once the addition of 1,3-difluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, or by column chromatography on silica gel.
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Role in Drug Development
This compound is a crucial intermediate in the multi-step synthesis of Risperidone, an atypical antipsychotic medication. Risperidone is a potent antagonist of serotonin 5-HT2A and dopamine D2 receptors and is widely used in the treatment of schizophrenia and bipolar disorder.
While this intermediate itself is not marketed as a therapeutic agent, its purity and efficient synthesis are critical for the quality and cost-effective production of the final active pharmaceutical ingredient (API).
Biological Context and Significance
Direct and extensive biological activity data for this compound is not widely available in the public domain. Its primary significance lies in its role as a key building block for more complex molecules with pronounced pharmacological effects.
Derivatives of this compound, such as Risperidone, exhibit high affinity for the serotonin 5-HT2A receptor. Antagonism of this receptor is a key mechanism of action for many atypical antipsychotics. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of the target compound via Friedel-Crafts acylation.
General 5-HT2A Receptor Signaling Pathway
This diagram illustrates the general signaling pathway of the 5-HT2A receptor, which is the target for compounds derived from this compound.
Caption: Simplified Gq-coupled 5-HT2A receptor signaling pathway.
References
Technical Guide: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
Chemical Formula: C₁₄H₁₅F₂NO₂
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the chemical properties, synthesis, and analytical characterization of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone. It is primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug, Risperidone.
Compound Identification and Properties
This compound is a synthetic organic compound that serves a crucial role in pharmaceutical manufacturing. Its chemical structure and key identifiers are summarized below.
| Property | Value |
| IUPAC Name | 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone[1] |
| Synonyms | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine, Risperidone Impurity 19 |
| CAS Number | 84162-82-3[2] |
| Chemical Formula | C₁₄H₁₅F₂NO₂[2] |
| Molecular Weight | 267.27 g/mol [3] |
| Melting Point | 94-98 °C |
| Boiling Point | 408.1±45.0 °C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
Synthesis Protocol: Friedel-Crafts Acylation
The primary synthesis route for this compound is a Friedel-Crafts acylation reaction.[4] This electrophilic aromatic substitution involves the acylation of 1,3-difluorobenzene with 1-acetyl-4-piperidinecarbonyl chloride.
Experimental Protocol
This protocol is based on methodologies described in synthetic patents for Risperidone intermediates.[5]
Materials:
-
1,3-Difluorobenzene
-
1-Acetyl-4-piperidinecarbonyl chloride
-
Aluminum chloride (AlCl₃) or Ammonium chloride (NH₄Cl) as a Lewis acid catalyst[5]
-
Dichloromethane (CH₂Cl₂) as a solvent
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a reaction vessel containing 150 ml of dichloromethane, add 67 g of 1,3-difluorobenzene and 133 g of ammonium chloride.[5]
-
Cool the mixture to room temperature.[5]
-
Slowly add a solution of 98 g of 1-acetyl-4-piperidinecarbonyl chloride in 50 ml of dichloromethane to the reaction mixture dropwise.[5]
-
After the addition is complete, stir the mixture at an elevated temperature for 3 hours to ensure the reaction goes to completion.[5]
-
Upon completion, pour the reaction mixture into a mixture of ice and hydrochloric acid to quench the reaction.[5]
-
Extract the resulting mixture with 200 ml of dichloromethane.[5]
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.[5]
-
Filter the mixture and remove the solvent from the filtrate via rotary evaporation to yield the crude product, this compound.[5]
-
The resulting product can be further purified by recrystallization if necessary.
Yield: This procedure has a reported yield of approximately 41%.[5]
Reaction Mechanism Diagram
Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of the title compound.
Role in Pharmaceutical Synthesis
This compound is a critical precursor in the multi-step synthesis of Risperidone. The subsequent synthetic step involves the hydrolysis of the acetyl group to yield (2,4-difluorophenyl)(piperidin-4-yl)methanone, which is then further processed to form the final active pharmaceutical ingredient.
Experimental Workflow: Synthesis of Risperidone Intermediate
References
- 1. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone | CAS Number 84162-82-3 [klivon.com]
- 2. americanelements.com [americanelements.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]
- 5. US7202360B2 - Method for preparing risperidone - Google Patents [patents.google.com]
Physical and chemical properties of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
An In-depth Technical Guide on 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. This compound, identified by CAS number 84162-82-3, is a key intermediate and known impurity in the synthesis of the atypical antipsychotic drug, Risperidone.[1][2] This document consolidates essential data for researchers, scientists, and professionals in drug development, presenting quantitative information in structured tables, detailing experimental protocols, and illustrating key processes through diagrams.
Chemical Structure and Identifiers
This compound is a piperidine derivative characterized by an N-acetyl group and a 2,4-difluorobenzoyl substituent at the 4-position. Its chemical identity is defined by several key identifiers summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone[1][3] |
| CAS Number | 84162-82-3[1][3][4] |
| Molecular Formula | C₁₄H₁₅F₂NO₂[1][3][4] |
| Molecular Weight | 267.27 g/mol [3][4] |
| InChI | InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3[2][3] |
| InChIKey | UGPWQEIGJWVJDR-UHFFFAOYSA-N[3] |
| SMILES | CC(=O)N1CCC(CC1)C(=O)c2ccc(F)cc2F[1][2] |
| Synonyms | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine, Risperidone Impurity 19[3][4] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The available data are presented below.
| Property | Value |
| Appearance | Solid[4] |
| Melting Point | 94-98 °C[4] |
| Boiling Point | 408.1 ± 45.0 °C at 760 mmHg[4] |
| Density | 1.2 ± 0.1 g/cm³[4] |
| Flash Point | 200.6 ± 28.7 °C[4] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide.[4] |
| pKa (Acidity Coefficient) | -1.67 ± 0.40 (Predicted)[4] |
| Molar Refractivity | 65.5 ± 0.3 cm³[4] |
| Storage Conditions | 2-8°C[4] |
Chemical Profile and Reactivity
This compound serves as a versatile intermediate in organic synthesis. Its primary role is as a precursor in the multi-step synthesis of Risperidone, where it is used to construct the benzisoxazole ring system.[2] The compound's reactivity is centered around the ketone and the acetylated piperidine ring, making it amenable to further chemical modifications.
Spectral Data
Full characterization of this compound is supported by various spectroscopic techniques. Commercially available analytical data includes:
These spectral datasets are essential for confirming the structure and purity of the compound during synthesis and quality control processes.
Experimental Protocols: Synthesis
A common synthetic route to prepare the related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone, involves a Friedel-Crafts acylation. A similar pathway can be utilized for the title compound, starting with the N-acetylated piperidine derivative.
Protocol: Friedel-Crafts Acylation
-
Reactant Preparation : 1-Acetylpiperidine-4-carbonyl chloride is prepared from 1-acetylpiperidine-4-carboxylic acid.
-
Reaction Setup : The 1-acetylpiperidine-4-carbonyl chloride is dissolved in a suitable solvent such as 1,1,1-trichloroethane or methylene chloride.
-
Catalyst Addition : A Lewis acid catalyst, typically Aluminum Chloride (AlCl₃), is added to the solution, and the mixture is stirred.[6]
-
Acylation : 1,3-Difluorobenzene is slowly added to the reaction mixture. The reaction is then heated (e.g., 75-90°C) for several hours to drive the acylation.[6]
-
Work-up : Upon completion, the reaction is quenched by pouring it into ice water.
-
Extraction and Purification : The product is extracted from the aqueous layer using an organic solvent like methylene chloride. The organic phase is then washed, dried, and concentrated under reduced pressure. Further purification can be achieved through techniques like column chromatography or recrystallization to yield the final product.
Biological Activity and Applications
While primarily known as a synthetic intermediate, this compound is associated with pharmacological activity and is used in drug research and development.[4] It is a reagent in the synthesis of potential antiproliferative agents and compounds exhibiting 5-HT2 antagonist activity.[7] The broader class of substituted piperidines to which it belongs has been investigated for various biological activities, including antioxidant and antibacterial properties.[8]
Safety and Handling
Comprehensive safety and toxicity data for this compound have not been fully established.[4] Therefore, standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling : Avoid direct contact with skin and eyes. Prevent inhalation of dust or vapors by working in a well-ventilated area or a fume hood.[4]
-
First Aid : In case of accidental inhalation or ingestion, seek immediate medical attention and provide the material's safety data sheet (SDS) to the medical professional.[4]
Conclusion
This compound is a well-characterized compound of significant interest in medicinal chemistry, particularly as a crucial building block for the pharmaceutical agent Risperidone. Its defined physicochemical properties and established synthetic routes make it a valuable reagent for drug discovery and development professionals. Adherence to appropriate safety measures is essential for its handling and use in a laboratory setting.
References
- 1. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone | CAS Number 84162-82-3 [klivon.com]
- 2. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]
- 3. americanelements.com [americanelements.com]
- 4. biosynce.com [biosynce.com]
- 5. 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethan-1-one(84162-82-3) 1H NMR spectrum [chemicalbook.com]
- 6. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]
- 7. 1-[4-(2,4-DIFLUORO-BENZOYL)-PIPERIDIN-1-YL]-ETHANONE | 25519-77-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: A Key Intermediate in Risperidone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a crucial chemical intermediate in the multi-step synthesis of the atypical antipsychotic drug, Risperidone. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the production of Risperidone. While direct research on the specific biological activity and mechanism of action of this intermediate is limited, its structural relationship to Risperidone suggests a potential for interaction with serotonergic and dopaminergic receptors. This document consolidates available data on its physicochemical characteristics and outlines the experimental protocols for its synthesis, providing a valuable resource for researchers and professionals in drug development and manufacturing.
Introduction
This compound, also known as 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine, is a piperidine derivative that serves as a cornerstone in the synthetic pathway of Risperidone. Risperidone is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. The synthesis of such complex pharmaceutical compounds involves a series of chemical reactions, with each intermediate playing a critical role in achieving the final active pharmaceutical ingredient (API). Understanding the properties and synthesis of this compound is therefore essential for optimizing the manufacturing process of Risperidone and for the quality control of the final drug product, where it may be present as a process-related impurity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, characterization, and handling in a laboratory or industrial setting.
| Property | Value | Reference |
| CAS Number | 84162-82-3 | [1] |
| Molecular Formula | C₁₄H₁₅F₂NO₂ | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| IUPAC Name | 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | [1] |
| Synonyms | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine, 4-(2,4-Difluorobenzoyl)-N-acetylpiperidine, Risperidone Impurity 19 | |
| Appearance | Solid (details not widely reported) | |
| Solubility | Data not widely available, but likely soluble in organic solvents. |
Role in the Synthesis of Risperidone
This compound is a pivotal intermediate in several synthetic routes to Risperidone. Its formation and subsequent transformation are critical steps that ultimately lead to the construction of the active Risperidone molecule.
General Synthetic Pathway
The synthesis of Risperidone generally involves the coupling of two key fragments: a benzisoxazole-piperidine moiety and a pyridopyrimidinone moiety. This compound serves as a precursor to the benzisoxazole-piperidine portion of Risperidone.
The diagram below illustrates a common synthetic workflow for Risperidone, highlighting the position of this compound.
Experimental Protocols
Synthesis of this compound (Friedel-Crafts Acylation):
This step typically involves the reaction of 1,3-difluorobenzene with 1-acetyl-4-piperidinecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Materials: 1,3-difluorobenzene, 1-acetyl-4-piperidinecarbonyl chloride, aluminum chloride, and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
A solution of 1-acetyl-4-piperidinecarbonyl chloride in the solvent is added dropwise to a cooled suspension of aluminum chloride and 1,3-difluorobenzene in the same solvent.
-
The reaction mixture is stirred at a controlled temperature for a specified period to allow the acylation to proceed.
-
Upon completion, the reaction is quenched, typically with an acidic aqueous solution.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved through recrystallization or chromatography.
-
Conversion to 4-(2,4-Difluorobenzoyl)piperidine (Hydrolysis):
The acetyl protecting group on the piperidine nitrogen is removed by acid hydrolysis.
-
Materials: this compound, a strong acid (e.g., hydrochloric acid), and a suitable solvent (e.g., water or an alcohol/water mixture).
-
Procedure:
-
The starting material is dissolved or suspended in the acidic solution.
-
The mixture is heated to reflux for several hours until the hydrolysis is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
After cooling, the product is isolated, which may involve neutralization and extraction, followed by purification.
-
Biological Activity and Mechanism of Action (Inferred)
However, based on its chemical structure, some inferences can be made:
-
Structural Similarity to Risperidone: The molecule contains the core 4-benzoylpiperidine structure present in Risperidone. This structural motif is known to be important for the binding of Risperidone to its target receptors.
-
Potential for Receptor Binding: It is plausible that this compound could exhibit some affinity for the same receptors as Risperidone, namely serotonin (5-HT₂) and dopamine (D₂) receptors. However, without the complete Risperidone structure, its binding affinity and functional activity are likely to be significantly different and likely much lower.
-
Impurity Considerations: As a potential impurity in the final Risperidone product, it is crucial to understand any potential biological activity, even if weak, to ensure the safety and efficacy of the medication. Regulatory guidelines often require the characterization and toxicological assessment of significant impurities.
The diagram below illustrates the logical relationship between the intermediate and the final drug, Risperidone, and its known mechanism of action.
Quantitative Data
As of the latest literature review, there is no publicly available quantitative data, such as IC₅₀ or Kᵢ values, for the biological activity of this compound. Research has primarily focused on its synthetic utility rather than its pharmacological effects.
Conclusion
This compound is a well-established and critical intermediate in the synthesis of the important antipsychotic drug, Risperidone. Its efficient synthesis and purification are paramount to the successful and cost-effective manufacturing of Risperidone. While its own biological activity has not been a subject of extensive research, its structural relationship to Risperidone warrants consideration, particularly in the context of impurity profiling and quality control in pharmaceutical manufacturing. This guide provides a foundational understanding of this key molecule for professionals engaged in the fields of medicinal chemistry, drug development, and pharmaceutical sciences. Further research into the pharmacological profile of this and other Risperidone-related impurities could provide valuable insights into the structure-activity relationships of this class of compounds.
References
Technical Guide: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone - A Key Intermediate and Impurity in Risperidone Synthesis
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a chemical compound of significant interest in the pharmaceutical industry, primarily due to its role as a key intermediate and a known impurity in the manufacturing of Risperidone, a widely used atypical antipsychotic medication.[1][2] Understanding the synthesis, analytical characterization, and control of this compound is critical for ensuring the quality, safety, and efficacy of the final Risperidone drug product. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, analytical methodologies for its detection, and its significance in the context of pharmaceutical development.
Chemical Identity and Synonyms
A clear identification of this compound is fundamental for researchers and chemists. The compound is known by several synonyms and identifiers, which are summarized in the table below for clarity and cross-referencing.
| Identifier | Value |
| IUPAC Name | 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone |
| CAS Number | 84162-82-3 |
| Molecular Formula | C₁₄H₁₅F₂NO₂ |
| Molecular Weight | 267.28 g/mol |
| Synonyms | 1-Acetyl-4-(2,4-Difluorobenzoyl)Piperidine, 1-[4-(2,4-Difluorobenzoyl)-1-Piperidinyl]-1-Ethanone, Risperidone Impurity 19, 4-(2,4-Difluorobenzoyl)-N-acetylpiperidine |
| PubChem CID | 2740707 |
Role in Risperidone Synthesis and as an Impurity
This compound serves as a deprotected starting material in the synthesis of Risperidone.[3][4] Specifically, it is an intermediate used in the construction of the benzisoxazole ring, a core structural component of Risperidone.[3]
Due to its role in the synthesis, it can also be present as a process-related impurity in the final active pharmaceutical ingredient (API). Regulatory bodies require strict control over impurities in pharmaceutical products, making the detection and quantification of this compound a critical aspect of quality control in Risperidone manufacturing.[5]
Synthesis Pathway
The synthesis of this compound is a key step in the overall synthesis of Risperidone. A plausible synthetic route can be inferred from its structure and its role as an intermediate. The following diagram illustrates a logical workflow for its preparation.
Caption: General synthesis workflow for this compound.
Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound as an impurity in Risperidone are typically performed using stability-indicating high-performance liquid chromatography (HPLC) methods. These methods are essential for forced degradation studies, which assess the stability of the drug substance under various stress conditions.
Experimental Protocol: Stability-Indicating HPLC Method
The following protocol is a representative example based on methods described for the analysis of Risperidone and its impurities.[6][7]
Objective: To develop and validate a stability-indicating HPLC method for the determination of Risperidone and its related impurities, including this compound.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5µm)[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for Risperidone and its impurities
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol: Acetonitrile (80:20, v/v)[7] |
| Flow Rate | 1 mL/min[7] |
| Column Temperature | 50°C[6] |
| Detection Wavelength | 280 nm[6][7] |
| Injection Volume | 20 µL |
| Run Time | 12 min[6] |
Procedure:
-
Standard Solution Preparation: Prepare standard solutions of Risperidone and this compound in a suitable diluent (e.g., methanol).
-
Sample Preparation: Dissolve the Risperidone drug substance or product in the diluent to a known concentration.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the Risperidone sample to stress conditions:
-
Analysis: Inject the standard and stressed sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards.
Logical Workflow for Impurity Analysis in Drug Development
The identification and control of impurities like this compound are integral to the drug development process. The following diagram illustrates the logical workflow for impurity analysis.
Caption: Logical workflow for impurity identification and control during drug development.
Conclusion
This compound is a critical molecule in the context of Risperidone production. A thorough understanding of its synthesis, chemical properties, and analytical determination is essential for pharmaceutical scientists and professionals involved in drug development and quality control. The information presented in this technical guide provides a solid foundation for managing this compound as both a key building block and a potential impurity, ultimately contributing to the safety and quality of the final pharmaceutical product.
References
- 1. veeprho.com [veeprho.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]
- 4. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]
- 5. veeprho.com [veeprho.com]
- 6. erpublications.com [erpublications.com]
- 7. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, possesses specific physicochemical properties that are critical for its handling, characterization, and application in drug development. This technical guide provides an in-depth overview of the melting point of this compound, including experimental data and relevant protocols.
Physicochemical Data
The melting point of this compound has been reported by various sources. The data is summarized in the table below for clear comparison.
| Property | Value | Source(s) |
| Melting Point | 94-98 °C | Biosynce |
| Melting Point | 97-98 °C | abcr GmbH, Fisher Scientific |
Note: The slight variation in the reported melting point ranges may be attributed to differences in experimental conditions or the purity of the analyzed sample.
Experimental Protocols
Synthesis of this compound
A documented method for the preparation of this compound involves a Friedel-Crafts acylation reaction. The following protocol is based on a method described in a US Patent.
Materials:
-
1,3-Difluorobenzene
-
1-Acetyl-4-piperidinecarbonyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane
-
Ice
-
Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 1,3-difluorobenzene and aluminum chloride is prepared in dichloromethane.
-
The mixture is cooled to room temperature.
-
A solution of 1-acetyl-4-piperidinecarbonyl chloride in dichloromethane is added dropwise to the cooled mixture.
-
The reaction mixture is then
In-Depth Technical Guide: Physicochemical Properties of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the available solubility data and relevant experimental protocols for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a key intermediate in the synthesis of the antipsychotic drug Risperidone. Due to the limited availability of quantitative solubility data in public literature, this guide summarizes the known qualitative solubility and presents a generalized, comprehensive experimental protocol for its precise determination. Furthermore, this guide illustrates the role of this compound in the synthetic pathway to Risperidone.
Introduction
This compound (CAS No. 84162-82-3) is a crucial building block in the pharmaceutical industry, most notably as a precursor in the manufacture of Risperidone. A thorough understanding of its physicochemical properties, particularly its solubility, is essential for process optimization, formulation development, and ensuring consistent product quality. This guide aims to collate the existing data and provide a framework for its experimental determination.
Solubility Data
Currently, there is a lack of specific quantitative solubility data for this compound in publicly accessible scientific literature. However, qualitative descriptions of its solubility have been reported.
Qualitative Solubility
The compound has been described as being soluble in a range of common organic solvents. This information is summarized in the table below.
| Solvent Class | Specific Solvents | Citation |
| Halogenated Hydrocarbons | Chloroform | [1] |
| Alcohols | Ethanol | [1] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | [1] |
Table 1: Qualitative Solubility of this compound
This general solubility in organic solvents is typical for a molecule of its structure, possessing both polar (ketone, amide) and non-polar (difluorobenzoyl and piperidine rings) moieties.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is required. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, chloroform, DMSO)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or equivalent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Quantification:
-
HPLC Method: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Inject the diluted sample into the HPLC system and determine the concentration based on a pre-established calibration curve.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore and there are no interfering substances, the concentration can be determined by measuring the absorbance at a specific wavelength and using a calibration curve.
-
-
Data Analysis: Calculate the solubility of the compound in the specific solvent in units such as mg/mL or mol/L.
The workflow for this experimental protocol is illustrated below.
Figure 1: Experimental workflow for the determination of solubility using the shake-flask method.
Role in the Synthesis of Risperidone
This compound is a key intermediate in several patented synthetic routes to Risperidone. The general pathway involves the deacetylation of this intermediate, followed by a condensation reaction.
A simplified representation of this synthetic relationship is provided below.
Figure 2: Simplified synthetic pathway from the target compound to Risperidone.
This pathway highlights the critical role of this compound as a precursor to the core structure of Risperidone. The initial Friedel-Crafts acylation to produce this intermediate is a foundational step in the overall synthesis[2]. The subsequent removal of the acetyl protecting group yields the free piperidine, which is then available for alkylation to complete the Risperidone molecule[2][3].
Conclusion
References
Unveiling the Pharmacological Significance of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: A Technical Guide for Drug Development Professionals
An In-Depth Technical Guide on the Core Pharmacological Relevance of a Key Risperidone Intermediate
Introduction
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a notable organic compound, holds a significant position in the landscape of pharmaceutical synthesis. While extensive research into its intrinsic pharmacological activity remains limited in publicly accessible literature, its primary role as a pivotal intermediate in the manufacturing of the atypical antipsychotic drug, Risperidone, underscores its importance to the scientific and drug development community.[1] This technical guide aims to provide a comprehensive overview of this compound, focusing on its critical function in the synthesis of Risperidone and, by extension, the well-documented pharmacological profile of Risperidone itself. For researchers and professionals in drug development, understanding the characteristics and synthetic utility of this intermediate is paramount for the efficient production of a clinically vital medication.
Role in the Synthesis of Risperidone
This compound serves as a key building block in the multi-step synthesis of Risperidone. The process generally involves the acylation of 1,3-difluorobenzene, followed by the removal of the acetyl protecting group and subsequent reaction to form the benzisoxazole ring, which is then coupled with the second major fragment of the Risperidone molecule.[1]
General Synthetic Pathway
The following diagram illustrates a common synthetic route for Risperidone where this compound is a crucial intermediate.
Pharmacological Activity of the Derived Product: Risperidone
As the direct precursor, the pharmacological relevance of this compound is intrinsically linked to the activity of Risperidone. Risperidone is a potent second-generation (atypical) antipsychotic agent with a well-characterized mechanism of action.[2][3]
Mechanism of Action
The therapeutic effects of Risperidone are primarily attributed to its potent antagonism of two key neurotransmitter receptors in the brain: the dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[2][3] The balanced antagonism of both these receptors is thought to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia, with a lower propensity to cause extrapyramidal side effects compared to older, typical antipsychotics.[2] Additionally, Risperidone exhibits antagonist activity at α1- and α2-adrenergic receptors and H1-histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[4] It has a notably low affinity for muscarinic cholinergic receptors.[5]
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by Risperidone modulates downstream signaling cascades, ultimately influencing neuronal activity and neurotransmitter release.
Quantitative Pharmacological Data for Risperidone
The binding affinity of Risperidone for various neurotransmitter receptors has been quantified in numerous studies. The following table summarizes these findings, with the dissociation constant (Ki) representing the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) |
| Serotonin 5-HT2A | 0.2[4] |
| Dopamine D2 | 3.2[4] |
| Dopamine D4 | 7.3[4] |
| α1-Adrenergic | 5[4] |
| α2A-Adrenergic | 16[4] |
| Histamine H1 | 20[4] |
| Serotonin 5-HT1A | 420[4] |
| Dopamine D1 | 240[4] |
| Muscarinic M1 | >10,000[4] |
Experimental Protocols
While specific protocols for assessing the direct pharmacological activity of this compound are not available, standard assays used to characterize compounds like Risperidone are well-established.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for various receptors.
-
General Protocol:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest (e.g., human embryonic kidney cells transfected with the human D2 or 5-HT2A receptor). Centrifuge to pellet the membranes and resuspend in an appropriate buffer.
-
Radioligand Binding: Incubate the membranes with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays
-
Objective: To determine if a compound acts as an agonist or antagonist and to measure its potency (EC50 or IC50).
-
Example Protocol (Calcium Mobilization Assay for 5-HT2A Receptor Antagonism):
-
Cell Culture: Use cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a known 5-HT2A receptor agonist (e.g., serotonin) to stimulate the cells.
-
Signal Detection: Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Plot the agonist-induced response against the concentration of the test compound to determine the IC50 value for antagonism.
-
Conclusion
This compound is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. While its own pharmacological profile is not extensively documented, its role as an indispensable intermediate in the synthesis of Risperidone firmly establishes its importance. A thorough understanding of its synthesis and the pharmacological properties of the resulting active pharmaceutical ingredient, Risperidone, is crucial for professionals engaged in the development and production of antipsychotic therapies. Future research could potentially explore the intrinsic biological activities of this and other related intermediates, which may unveil novel pharmacological properties. However, its current and primary value lies in its contribution to the synthesis of a well-established and effective therapeutic agent.
References
- 1. RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Identification of Risperidone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Risperidone N-Oxide, a significant impurity of the atypical antipsychotic drug Risperidone. This document details its formation, synthesis, characterization, and quantification, serving as a vital resource for professionals in pharmaceutical research and development. While the specific designation "Impurity 19" is not standard in publicly available literature, this guide focuses on the well-documented and critical N-oxide impurity as a representative example for impurity identification and control.
Introduction to Risperidone and its N-Oxide Impurity
Risperidone is a benzisoxazole derivative widely used in the treatment of schizophrenia and bipolar disorder. Like many pharmaceuticals, Risperidone can degrade under various conditions, leading to the formation of impurities that may affect its efficacy and safety. One of the primary degradation products is Risperidone N-Oxide, which exists as cis- and trans-isomers. This impurity is formed through the oxidation of the tertiary amine in the piperidine ring of the Risperidone molecule.[1] Understanding the profile of such impurities is a critical aspect of drug development and quality control. Forced degradation studies, particularly under oxidative stress, have been instrumental in identifying and characterizing Risperidone N-Oxide.[1][2]
Formation Pathway of Risperidone N-Oxide
The formation of Risperidone N-Oxide is a direct result of the oxidation of the nitrogen atom in the piperidine ring of the Risperidone molecule. This can occur during synthesis, storage, or as a result of exposure to oxidative conditions.
Synthesis and Characterization
The synthesis of Risperidone N-Oxide is essential for its use as a reference standard in analytical methods. A common laboratory-scale synthesis involves the oxidation of Risperidone using a suitable oxidizing agent like hydrogen peroxide.
Experimental Protocol: Synthesis of Risperidone N-Oxide
The following protocol is adapted from published literature for the synthesis of Risperidone N-Oxide.
-
Dissolution: Dissolve 2 g of Risperidone in 40 ml of methanol.
-
Oxidation: Add 10 ml of 30% hydrogen peroxide to the solution.
-
Reaction: Maintain the reaction mixture at 30-35°C for 48 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 2% Methanol in Methylene Dichloride.
-
Work-up: After completion of the reaction, distill the mixture under vacuum at 30°C.
-
Extraction: Add 100 ml of water to the residue and extract twice with 100 ml of methylene dichloride.
-
Isolation: The resulting residue contains a mixture of cis- and trans-Risperidone N-Oxide, which can be separated by flash chromatography.
Characterization Data
The synthesized Risperidone N-Oxide can be characterized using various spectroscopic techniques.
| Analytical Technique | Observed Characteristics | Reference |
| Mass Spectrometry (ESI-MS) | M+ ion peak at m/z 427.215, corresponding to the addition of one oxygen atom to the Risperidone molecule. | |
| ¹H NMR | Deshielding of the chemical shifts of the methylene groups attached to the nitrogen atom in the piperidine ring compared to Risperidone. | |
| ¹³C NMR | Deshielding of the chemical shifts of the carbon atoms of the methylene groups attached to the nitrogen atom in the piperidine ring. |
Analytical Methods for Quantification
Accurate and precise quantification of Risperidone N-Oxide is crucial for ensuring the quality and safety of Risperidone drug products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Experimental Protocol: HPLC Method for Quantification
The following is a representative HPLC method for the analysis of Risperidone and its N-oxide impurity.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., 10 mM potassium dihydrogen phosphate, pH 3.5) and an organic modifier (e.g., acetonitrile and methanol in a ratio of 65:20:15 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 276 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 12 minutes |
This method is a composite based on several published methods and may require optimization for specific applications.[3]
Experimental Workflow for Impurity Identification and Quantification
The general workflow for identifying and quantifying an unknown impurity like Risperidone N-Oxide involves a series of steps from initial detection to routine analysis.
Logical Relationship of Analytical Techniques
The identification and quantification of impurities rely on a synergistic application of various analytical techniques. Each technique provides a unique piece of information that, when combined, leads to a comprehensive understanding of the impurity.
References
Characterization of Paliperidone Acetyl Impurity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Paliperidone Acetyl Impurity, a potential process-related impurity and degradation product of Paliperidone. Understanding the formation, identification, and quantification of this impurity is critical for ensuring the quality, safety, and efficacy of Paliperidone drug products. This document outlines the common analytical methodologies, presents key quantitative data, and details experimental protocols for the characterization of this specific impurity.
Introduction to Paliperidone and Its Impurities
Paliperidone, an atypical antipsychotic agent, is the major active metabolite of risperidone.[1] It is used in the treatment of schizophrenia and schizoaffective disorder.[2][3] The presence of impurities in an active pharmaceutical ingredient (API) can affect the quality and safety of the drug product.[1] Therefore, regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines for the identification and control of impurities.[1]
Impurities in Paliperidone can arise from various sources, including the manufacturing process, degradation of the drug substance, and interaction with excipients.[4] These can be broadly categorized as process-related impurities and degradation products. Some of the known process-related impurities of Paliperidone include Didehydro paliperidone, 9-Alkyl analogue, Dehydro-9-alkyl analogue, Desfluoro paliperidone, and Hydroxy keto paliperidone.[1] Degradation of Paliperidone can occur under stress conditions such as hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress.[5]
Paliperidone Acetyl Impurity: Profile and Significance
Paliperidone Acetyl Impurity, also known as 9-O-Acetyl Paliperidone, is a key related substance of Paliperidone.[6] Another synonym found in literature is Risperidone Difluoro Acetyl Impurity.[7] Its presence and concentration must be carefully monitored and controlled during the manufacturing process and throughout the shelf-life of the drug product.
Chemical Profile:
| Characteristic | Information |
| IUPAC Name | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine[7] |
| CAS Number | 130049-87-5[6], 84162-82-3[7] |
| Molecular Formula | C₂₅H₂₉FN₄O₄[6] |
| Molecular Weight | 468.53 g/mol [6] |
Analytical Characterization Methodologies
The characterization of Paliperidone Acetyl Impurity involves a combination of chromatographic and spectroscopic techniques to identify, quantify, and elucidate its structure.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for the separation and quantification of Paliperidone and its impurities.
Table 1: Summary of HPLC/UPLC Methods for Paliperidone and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Alltima C8 (250mm × 4.6mm, 5µm)[5] | Inertsil ODS C18 (250 x 4.6 mm, 5µ) | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)[8][9] |
| Mobile Phase | Acetonitrile:Ammonium acetate buffer (pH 3.5, 20mM) with 0.2% triethylamine (60:40, v/v)[5] | 0.05 M KH₂PO₄ buffer (pH 6.0):Acetonitrile (30:70, v/v) | A: 0.1% Formic acid in water or 10 mM Ammonium Acetate; B: Acetonitrile or Methanol[8] |
| Flow Rate | 1 mL/min[5] | 1.0 ml/min | 0.6 mL/min[9] |
| Detection | UV at 280 nm[5] | UV at 237 nm | UV at 238 nm[9] |
| LOD | - | 1.72 µg/ml | 0.14 µg/ml[10] |
| LOQ | - | 5.35 µg/ml | 0.42 µg/ml[10] |
Spectroscopic Methods
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of impurities.
-
Mass Spectrometry (MS): LC-MS/MS is a powerful tool for identifying known and unknown impurities by providing molecular weight and fragmentation information.[11] High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the elemental composition.[12]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the unambiguous structural confirmation of impurities.[12][13]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[8]
Protocol for Forced Degradation of Paliperidone: [8][10]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Paliperidone in a suitable solvent like methanol.[8]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.[8] Neutralize with 1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours.[8] Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 48 hours.[8]
-
Thermal Degradation: Expose the solid drug powder to a dry heat of 80°C for 72 hours.[8]
-
Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (254 nm) or direct sunlight for 48-72 hours.[8]
Table 2: Summary of Paliperidone Degradation in Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Degradation Observed |
| Acid Hydrolysis | 0.1 M HCl | 3 hours (reflux) | ~13-15% |
| Alkaline Hydrolysis | 0.1 M NaOH | Room Temperature | ~31-33% |
| Oxidative Degradation | 1% H₂O₂ | 7 hours (Room Temp) | >30% |
| Thermal Degradation | 80°C (dry heat) | 72 hours | Stable[5] |
| Photolytic Degradation | UV light / Sunlight | 24-72 hours | Labile[5][14] |
Sample Preparation for LC-MS Analysis
Protocol for Sample Preparation: [3]
-
Plasma Sample Preparation:
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add an internal standard (e.g., deuterated Paliperidone).
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant is then used for LC-MS/MS analysis.
-
Formation and Control of Paliperidone Acetyl Impurity
The formation of Paliperidone Acetyl Impurity can be linked to the synthesis process of Paliperidone, potentially arising from unreacted starting materials or intermediates. The specific synthetic route employed will dictate the potential for its formation. Control of this impurity is achieved through optimization of the manufacturing process, including purification steps, and by setting appropriate specifications for raw materials and the final API.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate key workflows and pathways relevant to the characterization of Paliperidone impurities.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 8. benchchem.com [benchchem.com]
- 9. japsonline.com [japsonline.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. joac.info [joac.info]
- 13. Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments - Magritek [magritek.com]
- 14. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The safety information for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone has not been fully determined.[1] All handling should be conducted with caution by qualified personnel.
Introduction
This compound is a chemical intermediate with applications in pharmaceutical research and development, particularly in the synthesis of biologically active compounds.[1] It is identified as an impurity of Risperidone, an antipsychotic medication. Given its use in sensitive research environments, a thorough understanding of its safety and handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the available safety data, recommended handling procedures, and emergency protocols.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for the safe storage and handling of the compound.
| Property | Value |
| CAS Number | 84162-82-3 |
| Molecular Formula | C₁₄H₁₅F₂NO₂ |
| Molecular Weight | 267.27 g/mol |
| Appearance | Solid |
| Melting Point | 94-98 °C |
| Boiling Point | 408.1 ± 45.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide |
| Storage Temperature | +5°C |
Hazard Identification and GHS Classification
While a comprehensive toxicological profile is not available, the compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
GHS Pictogram:

-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Due to its structural relationship with piperidine derivatives, which can be toxic and corrosive, a cautious approach is warranted.
Safe Handling and Personal Protective Equipment (PPE)
Based on the known hazards and general laboratory safety principles for similar compounds, the following handling procedures and PPE are recommended.
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment
The following PPE should be worn at all times when handling the compound:
| PPE Category | Recommendation |
| Eye/Face Protection | Chemical safety goggles and a face shield if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and changed frequently. |
| Body Protection | A flame-retardant laboratory coat, fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if ventilation is inadequate. |
Hygiene Practices
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Avoid inhalation of dust or vapors.
-
Avoid direct contact with skin and eyes.
Storage and Disposal
Storage
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal
-
Dispose of waste material through a licensed and approved waste disposal service.
-
Do not allow the chemical to enter drains or waterways.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops or persists.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If ingested: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label to the medical professional.[1]
Spill Response
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Major Spills:
-
Evacuate the laboratory and surrounding areas.
-
Alert others and activate the emergency response system.
-
If safe to do so, contain the spill to prevent it from spreading.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Experimental Protocols (General)
Specific experimental protocols for the safety assessment of this compound are not publicly available. However, the following general methodologies are standard in the pharmaceutical industry for characterizing the safety of new chemical entities.
In Vitro Irritation Assays
-
Skin Irritation: A reconstituted human epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™) can be used. The test substance is applied topically to the tissue surface. After a defined exposure period, cell viability is assessed using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates skin irritation potential.
-
Eye Irritation: A bovine corneal opacity and permeability (BCOP) assay or a reconstructed human cornea-like epithelium (RhCE) model can be employed. These assays measure changes in corneal opacity and permeability to a fluorescent dye after exposure to the test substance, providing an indication of its eye irritation potential.
Acute Toxicity Studies (General Approach)
-
Oral, Dermal, and Inhalation Toxicity: These studies are typically conducted in rodent models (e.g., rats or mice). The test substance is administered via the relevant route of exposure at various dose levels. Animals are observed for signs of toxicity and mortality over a defined period (e.g., 14 days). The LD50 (median lethal dose) or LC50 (median lethal concentration) is then determined.
Visualizations
The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Risperidone from 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
These application notes provide a comprehensive protocol for the synthesis of the atypical antipsychotic drug, Risperidone, commencing from the starting material 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Synthetic Overview
The synthesis of Risperidone from this compound involves a four-step reaction sequence. The process begins with the deacetylation of the starting material, followed by the formation of an oxime. The subsequent step is an intramolecular cyclization to form the benzisoxazole ring system. The final step involves the N-alkylation of the piperidine ring to yield Risperidone.
Experimental Protocols
Step 1: Synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride
This initial step involves the acidic hydrolysis of the N-acetyl group from the starting material.
-
Procedure:
-
To a suitable reaction vessel, add 56 g of this compound.
-
Add 190 ml of 6N hydrochloric acid to the vessel.
-
Heat the resulting mixture to reflux and maintain for 5 hours.[1]
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
To the residue, add 200 ml of 2-propanol and stir the mixture.
-
Filter the resulting solid and dry to obtain (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride.
-
-
Yield: 46.6 g (85%)[1]
Step 2: Synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride
The ketone functional group of the product from Step 1 is converted to an oxime.
-
Procedure:
-
In a reaction flask, combine 12 parts of (2,4-difluorophenyl)(4-piperidinyl)methanone hydrochloride and 12 parts of hydroxylamine hydrochloride in 120 parts of ethanol.
-
Stir the mixture at room temperature and add 10.5 parts of N,N-diethylethanamine.
-
Heat the mixture to reflux and maintain for 3 hours.[2]
-
Cool the reaction mixture to allow for the precipitation of the product.
-
Filter the solid and dry to yield (2,4-difluorophenyl)(4-piperidinyl)methanone oxime.
-
-
Yield: 11 parts (100%)[2]
Step 3: Synthesis of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride
This step involves the intramolecular cyclization of the oxime to form the core benzisoxazole structure.
-
Procedure:
-
Dissolve 27 g of potassium hydroxide in 600 mL of methanol in a reaction vessel.
-
Add 55 g of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride to the solution.
-
Heat the reaction mixture to reflux for approximately 2.5 hours.[3]
-
After cooling to room temperature, dry the solution by adding anhydrous magnesium sulfate and stir for 1 hour.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Add 500 mL of acetone to the concentrate, stir for 30 minutes at room temperature, and filter to remove any insoluble materials.
-
Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.
-
Collect the solid by filtration and dry to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
-
-
Yield: 35 g[3]
Step 4: Synthesis of Risperidone
The final step is the N-alkylation of the piperidine nitrogen with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Procedure:
-
In a reaction flask, combine 2.77 g of 2,4-difluorophenyl(4-piperidinyl)methanone oxime hydrochloride and 2.26 g of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Add 27 ml of 30% aqueous potassium hydroxide solution.
-
Stir the mixture at a temperature of 120 to 130°C for 90 minutes.[1]
-
Cool the reaction mixture to room temperature and filter the obtained solid.
-
The crude product can be purified by recrystallization from a suitable solvent such as a mixture of N,N-dimethylformamide and isopropanol.
-
-
Purity: A purity of 99.5% or more can be achieved by simple recrystallization.[1]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Yield | Purity | Reference |
| 1 | This compound | 6N HCl | (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride | 85% | - | [1] |
| 2 | (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride | Hydroxylamine hydrochloride, N,N-diethylethanamine | (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime | 100% | - | [2] |
| 3 | (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride | Potassium hydroxide, Methanol, HCl | 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride | ~64% | - | [3] |
| 4 | 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole & 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Potassium hydroxide | Risperidone | - | >99.5% | [1] |
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the starting material to the final product, Risperidone.
References
Application Notes and Protocols for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmaceutical intermediate, 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone, including its synthesis, properties, and critical role in the development of active pharmaceutical ingredients (APIs).
Introduction
This compound is a key chemical building block primarily recognized for its role as a precursor in the synthesis of Risperidone, a widely used second-generation (atypical) antipsychotic medication.[1] The structural integrity and purity of this intermediate are paramount to ensuring the safety and efficacy of the final drug product. It is also identified as a potential impurity in the final Risperidone API, making its synthesis and characterization crucial for quality control in pharmaceutical manufacturing.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and process development.
| Property | Value | Reference |
| CAS Number | 84162-82-3 | [3][4] |
| Molecular Formula | C₁₄H₁₅F₂NO₂ | [2] |
| Molecular Weight | 267.27 g/mol | [2] |
| Melting Point | 94-98 °C | [3] |
| Boiling Point | 408.1 ± 45.0 °C at 760 mmHg | [3] |
| Appearance | Solid | [3] |
| Purity | >98% | [3] |
| Solubility | Soluble in chloroform, ethanol, and dimethyl sulfoxide | [3] |
Application in Pharmaceutical Synthesis
The primary application of this compound is as a starting material in the multi-step synthesis of Risperidone. The synthesis involves a Friedel-Crafts acylation to form the core structure of the intermediate, which is then further modified to yield the final API.
Below is a diagram illustrating the general workflow for the synthesis of this intermediate.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol details the synthesis of this compound.
Materials and Reagents:
-
1,3-Difluorobenzene
-
1-Acetyl-4-piperidinecarbonyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Dissolve 1-acetyl-4-piperidinecarbonyl chloride in anhydrous dichloromethane and add it dropwise to the aluminum chloride suspension while stirring.
-
Addition of Aryl Substrate: To the resulting mixture, add 1,3-difluorobenzene dropwise at a controlled temperature (typically 0-5 °C).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Quenching: Carefully quench the reaction by pouring the mixture over crushed ice and an aqueous solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane) to yield this compound as a solid.
Quantitative Data from a Representative Synthesis:
| Parameter | Value |
| Yield | 41% |
| Purity | >98% |
Role in Drug Action: Risperidone Signaling Pathway
This compound is a precursor to Risperidone, which exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[5] The balance of these two activities is thought to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics.
The following diagram illustrates the primary mechanism of action of Risperidone.
Caption: Risperidone's antagonist action on D2 and 5-HT2A receptors.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of Risperidone. A thorough understanding of its synthesis, purification, and physicochemical properties is essential for the development of robust and efficient manufacturing processes for this critical antipsychotic medication. The protocols and data provided herein serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
Application Notes and Protocols for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a key intermediate and potential process-related impurity in the synthesis of Risperidone, a widely used atypical antipsychotic medication.[1] As a critical component in ensuring the purity and safety of the final active pharmaceutical ingredient (API), the use of a well-characterized reference standard for this compound is essential for analytical method development, validation, and routine quality control testing.[2]
These application notes provide detailed protocols for the use of this compound as a reference standard for the identification and quantification of this impurity in Risperidone drug substances and formulations. The methodologies described are based on established analytical techniques for Risperidone and its related compounds.[3][4][5]
Physicochemical Properties of the Reference Standard
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 84162-82-3 |
| Molecular Formula | C₁₄H₁₅F₂NO₂ |
| Molecular Weight | 267.27 g/mol |
| Appearance | Solid |
| Storage | +5°C |
Application 1: Identification and Quantification of this compound in Risperidone API by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for the separation and quantification of this compound from Risperidone and other related impurities.
Experimental Workflow
Impurity (%) = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Hypothetical values, to be determined experimentally |
| Precursor Ion (m/z) | |
| 268.1 |
Procedure
-
Prepare solutions of the reference standard and the Risperidone API sample as described for the HPLC method, using the LC-MS/MS mobile phase as the diluent.
-
Infuse a solution of the reference standard directly into the mass spectrometer to determine the precursor ion and optimize fragmentation to identify suitable product ions for Multiple Reaction Monitoring (MRM).
-
Inject the prepared solutions into the LC-MS/MS system.
-
Confirm the identity of the impurity in the Risperidone sample by comparing the retention time and the mass transition with those of the reference standard.
Expected Results and System Suitability
The developed HPLC method should be validated according to ICH guidelines. Typical system suitability parameters are provided below.
| Parameter | Acceptance Criteria |
| Tailing Factor (for the reference standard peak) | ≤ 2.0 |
| Theoretical Plates (for the reference standard peak) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections of the standard | ≤ 5.0% |
The limit of detection (LOD) and limit of quantification (LOQ) for this compound should be determined experimentally. Plausible values are in the range of 0.01% and 0.03% (w/w) relative to a Risperidone concentration of 1 mg/mL.
Disclaimer
The experimental protocols and data presented in these application notes are for guidance and informational purposes only. It is the responsibility of the end-user to verify and validate these methods for their specific application and instrumentation. Always adhere to laboratory safety protocols and handle all chemicals with appropriate care.
References
- 1. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. HPLC Assay of Risperidone Impurities Using LC 300 in Accordance With USP [perkinelmer.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for Analytical Method Development of Risperidone Impurities
Introduction
Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2] The quality, safety, and efficacy of pharmaceutical products are of paramount importance, and controlling impurities in the active pharmaceutical ingredient (API) and finished dosage forms is a critical aspect of drug development and manufacturing. This document provides a comprehensive overview of the analytical methods for the identification and quantification of Risperidone and its related impurities, offering detailed protocols for researchers, scientists, and drug development professionals. The methods described are based on modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are widely employed for their high resolution, sensitivity, and accuracy.[3][4][5]
Common Impurities of Risperidone
Several impurities of Risperidone have been identified and are listed in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3] These impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients. Key impurities include:
-
Risperidone Impurity A (Ph. Eur.) / E-Oxime (USP)
-
Risperidone Impurity B (Ph. Eur.) / Z-Oxime (USP)
-
Risperidone Impurity C (Ph. Eur.) / 9-Hydroxy Risperidone (USP) [3]
-
Risperidone Impurity D (Ph. Eur.) / 6-Methyl Risperidone (USP) [3]
-
Risperidone Impurity K (Ph. Eur.) / Desfluoro Risperidone (USP) [3]
-
Risperidone Impurity H (Ph. Eur.) / Risperidone Difluoro ketone (USP) [3]
-
Risperidone Related Compound G (USP) [3]
-
Risperidone N-oxide: A common degradation product formed under oxidative stress.[6][7]
-
Bicyclorisperidone: An impurity mentioned in the USP.
Analytical Methodologies
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (RP-UPLC) are the most common analytical techniques for the determination of Risperidone and its impurities. UPLC offers advantages over traditional HPLC, including faster analysis times, improved resolution, and reduced solvent consumption.[3][4][5]
Comparative Summary of Chromatographic Methods
The following table summarizes typical chromatographic conditions for the analysis of Risperidone and its impurities, drawing from various published methods.
| Parameter | HPLC Method | UPLC Method |
| Column | Waters XTerra RP8 (250 x 4.6 mm), 5µm | Waters BEH C18 (100 x 2.1 mm), 1.7µm |
| Mobile Phase | A: Potassium dihydrogen phosphate bufferB: MethanolC: AcetonitrileRatio: 65:15:20 (v/v/v)[8] | A: Ammonium acetate bufferB: AcetonitrileC: TetrahydrofuranGradient Elution[3] |
| Flow Rate | 1.0 mL/min[8] | 0.3 mL/min[3] |
| Detection Wavelength | 276 nm[8] or 280 nm[9][10] | 260 nm[3] or 275 nm[4] |
| Injection Volume | 10 µL[8] | 1 µL[3] |
| Column Temperature | 25°C (ambient)[8] | 30°C[4] or 40°C[11] |
| Run Time | ~12 minutes[8][9] | < 10 minutes[4][11] |
Method Validation Parameters
A robust analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][9] Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12] |
| Linearity | A linear relationship between the concentration and the analytical signal should be demonstrated. Correlation coefficient (r²) should be ≥ 0.99.[6][11] |
| Accuracy | The closeness of test results to the true value. Typically assessed by recovery studies at different concentration levels (e.g., 80%, 100%, 120%), with recovery values between 98-102%.[8][13] |
| Precision | The degree of scatter between a series of measurements. Expressed as the Relative Standard Deviation (%RSD) and should be ≤ 2.0%.[8][11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9] |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[9] |
Experimental Protocols
Protocol 1: UPLC Method for the Determination of Risperidone and its Impurities
This protocol is a representative UPLC method for the analysis of Risperidone and its related substances.
1. Materials and Reagents
-
Risperidone reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions
-
Instrument: Waters ACQUITY UPLC H-Class system with a PDA detector.[5]
-
Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase A: 2.0 g of Ammonium acetate in 1000 mL of water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Mobile Phase C: Tetrahydrofuran.[3]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B % Mobile Phase C 0.0 90 5 5 12.5 70 25 5 17.0 70 25 5 17.2 90 5 5 | 25.0 | 90 | 5 | 5 |
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40°C.[11]
-
Detection Wavelength: 260 nm.[3]
-
Injection Volume: 1 µL.[3]
3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Risperidone reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Impurity Stock Solutions: Prepare individual stock solutions of each impurity in the diluent.
-
System Suitability Solution: Prepare a solution containing Risperidone and all known impurities at a concentration that allows for adequate peak detection and resolution.
-
Sample Solution: For drug substance, dissolve a known amount in the diluent. For tablets, weigh and finely powder a number of tablets, and then extract the drug with a suitable solvent, followed by dilution to the desired concentration.[8]
4. System Suitability Inject the system suitability solution and verify that the system is adequate for the intended analysis. Key parameters to check include:
-
Resolution: The resolution between Risperidone and the closest eluting impurity should be greater than 1.5.[11]
-
Tailing Factor: The tailing factor for the Risperidone peak should be less than 2.0.
-
Theoretical Plates: The number of theoretical plates for the Risperidone peak should be greater than 2000.
5. Analysis Inject the blank (diluent), standard solution, and sample solutions. Quantify the impurities in the sample by comparing their peak areas to the peak area of the Risperidone standard, taking into account the relative response factors of the impurities.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8]
1. General Procedure Prepare solutions of Risperidone at a suitable concentration (e.g., 20-25 µg/mL) and subject them to the following stress conditions.[8][10] A control sample, protected from the stress conditions, should be analyzed alongside the stressed samples.
2. Stress Conditions
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and keep at room temperature for 12 hours or reflux for a shorter period.[10] Neutralize the solution before injection.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and keep at room temperature or heat.[12] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for several hours.[6][10] Risperidone is known to be highly labile to oxidation.[6][10]
-
Thermal Degradation: Expose the solid drug substance or drug product to dry heat (e.g., 80°C) for a specified period (e.g., 6 hours).[6]
-
Photolytic Degradation: Expose the drug solution or solid drug to UV light (e.g., 254 nm) and/or visible light for a sufficient duration.[6]
3. Analysis of Stressed Samples Analyze the stressed samples using the validated stability-indicating method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the Risperidone peak and from each other. Peak purity analysis of the Risperidone peak should also be performed to ensure it is free from co-eluting degradants.
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Logical Flow of a Forced Degradation Study.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. erpublications.com [erpublications.com]
- 10. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. actascientific.com [actascientific.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Characterization of Piperidine-Based 5-HT2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 5-HT2 antagonists derived from piperidine, alongside methodologies for their characterization. It is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
The serotonin 5-HT2 receptor family, particularly the 5-HT2A subtype, is a crucial target in the development of therapeutics for a variety of central nervous system disorders, including psychosis, depression, and anxiety. Piperidine derivatives have emerged as a prominent structural motif in the design of potent and selective 5-HT2 antagonists. This document outlines the synthesis of representative piperidine-based 5-HT2 antagonists and details the experimental procedures for their pharmacological evaluation.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 protein pathway. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
Caption: 5-HT2A Receptor Signaling Cascade.
Synthesis Protocols for Piperidine-Based 5-HT2 Antagonists
This section details the synthetic routes for two prominent piperidine-containing 5-HT2A antagonists: Pimavanserin and Ketanserin.
Protocol 1: Synthesis of Pimavanserin
Pimavanserin is a selective 5-HT2A receptor inverse agonist. One common synthetic approach involves the coupling of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine with a substituted urea or carbamate derivative.
Materials:
-
N-(4-fluorobenzyl)-1-methylpiperidin-4-amine
-
4-isobutoxybenzylamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Formation of the Urea Synthon:
-
In a round-bottom flask, dissolve 4-isobutoxybenzylamine in acetonitrile.
-
Add 1,1'-carbonyldiimidazole (CDI) to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the urea synthon.
-
-
Coupling Reaction:
-
Dissolve the urea synthon and N-(4-fluorobenzyl)-1-methylpiperidin-4-amine in a mixture of acetonitrile and DMF.
-
Heat the reaction mixture and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Pimavanserin.
-
Protocol 2: Synthesis of Ketanserin
Ketanserin is a 5-HT2A and α1-adrenergic receptor antagonist. Its synthesis involves the condensation of a quinazolinedione derivative with a substituted piperidine.
Materials:
-
3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione
-
4-(4-Fluorobenzoyl)piperidine hydrochloride
-
Anhydrous Sodium Carbonate (Na2CO3)
-
4-Methyl-2-pentanone
-
Standard laboratory glassware and purification equipment
Procedure:
-
Condensation Reaction:
-
To a solution of 4-(4-fluorobenzoyl)piperidine hydrochloride in 4-methyl-2-pentanone, add anhydrous sodium carbonate.
-
Add 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione to the mixture.
-
Heat the reaction mixture under reflux and stir for several hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into water.
-
Stir the mixture, and collect the precipitated crude product by filtration.
-
Wash the solid with water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., 4-methyl-2-pentanone) to obtain pure Ketanserin.[1]
-
Pharmacological Data of Piperidine-Based 5-HT2 Antagonists
The following table summarizes the binding affinities (Ki values in nM) of selected piperidine-derived antagonists for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |
| Pimavanserin | 0.087[2] | No significant affinity[3] | 0.44[2] |
| Ketanserin | 0.35 - 3.5[4] | 630.95[5] | ~922.9 |
| Spiperone | 1.17 - 2.1[6] | 0.8 - 1114.2 | 922.9 |
Experimental Protocols for Antagonist Characterization
Protocol 3: 5-HT2A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [3H]-ketanserin.[4][7]
Materials:
-
Cell membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
[3H]-ketanserin (radioligand).
-
Unlabeled ketanserin or spiperone (for non-specific binding).
-
Test compound (piperidine derivative).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, filter mats, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, [3H]-ketanserin (at a concentration near its Kd, e.g., 1 nM), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [3H]-ketanserin, and a high concentration of unlabeled ketanserin or spiperone (e.g., 10 µM).
-
Competitive Binding: Add membrane preparation, [3H]-ketanserin, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: 5-HT2A Receptor Functional Assay (Calcium Flux)
This protocol measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by a 5-HT2A agonist.[1][8]
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
5-HT (serotonin) as the agonist.
-
Test compound (piperidine derivative).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating:
-
Seed the cells into 96-well plates and culture overnight to allow for attachment.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add varying concentrations of the test compound (antagonist) to the wells and incubate at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of the 5-HT agonist (typically the EC80 concentration) to all wells simultaneously using an automated injector.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with agonist alone (0% inhibition) and cells with no agonist (100% inhibition).
-
Plot the normalized response against the log concentration of the antagonist to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of novel 5-HT2 antagonists.
Caption: General workflow for 5-HT2 antagonist development.
References
Application of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone in Antiproliferative Agent Synthesis: A Review of Current Findings
For Immediate Release
DATELINE: Shanghai, CN – December 29, 2025
Abstract
This document outlines the current landscape of research into the application of the chemical compound 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone as a starting material for the synthesis of novel antiproliferative agents. Despite a comprehensive review of available scientific literature, no specific studies were identified that utilize this particular molecule for the development of new anticancer compounds. This report summarizes the existing knowledge on this compound and discusses the broader context of piperidine-containing compounds in cancer research, providing a potential framework for future investigations in this area.
Introduction
This compound (CAS No. 84162-82-3) is a known chemical intermediate, most notably utilized in the synthesis of the atypical antipsychotic drug Risperidone. Its chemical structure, featuring a difluorobenzoyl moiety attached to a piperidine ring, presents a scaffold of interest for medicinal chemists. The piperidine nucleus is a common feature in many biologically active compounds and has been explored for a wide range of therapeutic applications, including the development of agents with antiproliferative properties. This has led to the hypothesis that this compound could serve as a valuable starting point for the synthesis of novel anticancer drugs.
Current Research Findings
A thorough search of scientific databases and chemical literature was conducted to identify research articles detailing the use of this compound in the synthesis of compounds evaluated for antiproliferative activity. The search yielded no direct results. The primary application documented for this compound remains as a precursor in the manufacturing of Risperidone and its related impurities.
While direct applications are not documented, the broader class of piperidine-containing molecules has shown significant promise in the field of oncology. Numerous studies have reported the synthesis and evaluation of various piperidine derivatives against a range of cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways involved in tumor growth and metastasis.
Potential Future Research Directions
Given the absence of specific research on the antiproliferative applications of this compound, this area represents an untapped opportunity for drug discovery and development. Researchers could explore the modification of this molecule to generate a library of novel derivatives. Key synthetic strategies could include:
-
Modification of the ethanone group: The acetyl group on the piperidine nitrogen could be replaced with a variety of other substituents to explore the structure-activity relationship (SAR).
-
Derivatization of the benzoyl ring: The difluoro-substituted phenyl ring offers sites for further functionalization, which could modulate the compound's biological activity.
-
Ring-opening or modification of the piperidine core: Alterations to the central piperidine ring could lead to novel scaffolds with unique pharmacological profiles.
A proposed workflow for such an exploratory study is outlined below.
Figure 1: A proposed workflow for the synthesis and evaluation of novel antiproliferative agents.
General Protocols for Antiproliferative Studies
While no specific protocols exist for derivatives of this compound, standard methodologies are widely used for assessing the antiproliferative activity of new chemical entities. The following are generalized protocols that could be adapted for such studies.
Protocol 1: General Procedure for Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: General Procedure for Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Hypothetical Signaling Pathway
Should derivatives of this compound exhibit antiproliferative activity, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.
Figure 2: A diagram illustrating a hypothetical mechanism of action.
Conclusion
While this compound is a well-established chemical intermediate, its potential as a scaffold for the development of novel antiproliferative agents remains unexplored. The rich history of piperidine-containing compounds in medicinal chemistry suggests that derivatives of this molecule could hold significant therapeutic promise. The protocols and potential research directions outlined in this document provide a foundational framework for initiating such investigations. Further research is warranted to synthesize and evaluate new compounds derived from this starting material to determine their potential as effective anticancer agents.
Application Notes and Protocols: Synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a plausible synthetic route for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a compound of interest in medicinal chemistry and drug development. The document outlines the reaction mechanism, provides detailed experimental protocols, and includes quantitative data where available.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The first key step involves the synthesis of the intermediate, (2,4-difluorophenyl)(piperidin-4-yl)methanone, via a Friedel-Crafts acylation reaction. This is followed by a standard N-acetylation of the piperidine nitrogen to yield the final product. This approach allows for the modular construction of the target molecule.
Figure 1: Overall synthetic workflow for this compound.
Reaction Mechanism
Step 1: Friedel-Crafts Acylation
The initial step involves the electrophilic aromatic substitution of 1,3-difluorobenzene with piperidine-4-carbonyl chloride. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The electron-donating effect of the fluorine atoms directs the acylation to the position para to one fluorine and ortho to the other.
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of 1,3-difluorobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the ketone product, (2,4-difluorophenyl)(piperidin-4-yl)methanone.
Figure 2: Reaction mechanism for the Friedel-Crafts acylation step.
Step 2: N-Acetylation
The second step is the acetylation of the secondary amine of the piperidine ring. This is a nucleophilic acyl substitution reaction.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine ring attacks one of the carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the acetate ion is expelled as a leaving group.
-
Deprotonation: A mild base, such as pyridine, removes the proton from the nitrogen atom, yielding the final N-acetylated product.
Experimental Protocols
Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone
Materials:
-
1,3-Difluorobenzene
-
Piperidine-4-carbonyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add piperidine-4-carbonyl chloride dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add 1,3-difluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
Materials:
-
(2,4-Difluorophenyl)(piperidin-4-yl)methanone
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve (2,4-difluorophenyl)(piperidin-4-yl)methanone in dichloromethane in a round-bottom flask.
-
Add pyridine to the solution.
-
Add acetic anhydride dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic route.
| Step | Reactants | Product | Reagents/Solvents | Reaction Time | Temperature | Yield (%) |
| 1 | 1,3-Difluorobenzene, Piperidine-4-carbonyl chloride | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | AlCl₃, DCM | 3 hours | Reflux | ~75-85 |
| 2 | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | This compound | Acetic anhydride, Pyridine, DCM | 12 hours | Room Temperature | >90 |
Note: The yields are approximate and can vary based on reaction scale and purification efficiency.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Anhydrous aluminum chloride is highly reactive with water and should be handled with care.
-
Piperidine derivatives and acyl chlorides can be corrosive and irritants. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.
Application Note: A Validated RP-HPLC Method for the Quantification of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
Abstract
This application note describes a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone. This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2][3] The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed to provide high sensitivity, specificity, and throughput, making it suitable for routine quality control and research applications. All validation procedures were performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose.[4][5][6]
Introduction and Rationale
This compound is a synthetic organic compound featuring a difluorobenzoyl moiety attached to an acetylated piperidine ring. Its chemical structure makes it a crucial building block in medicinal chemistry. Accurate quantification of this intermediate is critical for ensuring the purity, consistency, and quality of final active pharmaceutical ingredients (APIs).
The development of this HPLC method was guided by the physicochemical properties of the analyte. The presence of the aromatic difluorobenzoyl group provides a strong chromophore suitable for UV detection, while the overall structure lends itself to retention and separation on a non-polar C18 stationary phase. This document provides a complete methodology, from method development principles to a step-by-step protocol and comprehensive validation data.
Analyte & Method Development Principles
Analyte Characterization
The structure contains a moderately non-polar piperidine ring and a more polar ketone and amide functional group, balanced by the non-polar difluorophenyl ring. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.
Method Development Strategy
The strategy focused on achieving a symmetric peak shape, adequate retention time, and high sensitivity.
-
Column Selection: A C18 column was chosen as the primary stationary phase. The alkyl chains of the C18 packing provide hydrophobic interactions with the non-polar regions of the analyte, principally the difluorophenyl and piperidine rings, ensuring sufficient retention.
-
Mobile Phase Selection: A mixture of acetonitrile (ACN) and water was selected. ACN is a common organic modifier in reversed-phase HPLC that offers low viscosity and good UV transparency. The ratio was optimized to achieve a retention time of approximately 4-6 minutes, allowing for rapid analysis without compromising resolution from potential early-eluting impurities.
-
Detection Wavelength (λmax): The difluorobenzoyl group is the principal chromophore. Aromatic ketones typically exhibit strong absorbance maxima (λmax) between 240-280 nm. A UV scan would confirm the optimal wavelength; for this application, 254 nm was chosen as a robust and sensitive wavelength for detection.
-
Sample Diluent: To ensure peak shape integrity and compatibility with the mobile phase, a mixture of acetonitrile and water in a ratio similar to the mobile phase was chosen as the sample diluent.
Caption: Logic diagram for HPLC method development.
Detailed HPLC Protocol
Equipment and Materials
-
HPLC system with isocratic pump, autosampler, and UV/Vis detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
HPLC vials with caps.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Reference Standard: this compound (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Sample Diluent | Acetonitrile : Water (60:40, v/v) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the sample diluent.
-
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Further dilute as necessary to fall within the calibration range (e.g., to a target concentration of 100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
Caption: Experimental workflow from sample preparation to data analysis.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[4][9] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6]
Specificity
Specificity was evaluated by injecting the sample diluent (blank) and a placebo sample (matrix without the analyte). No interfering peaks were observed at the retention time of the analyte peak, confirming the method's specificity.
Linearity
Linearity was assessed using six concentration levels of the standard solution, ranging from 5 to 200 µg/mL. Each concentration was injected in triplicate. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
| Parameter | Result |
| Range | 5 - 200 µg/mL |
| Correlation Coeff. (r²) | > 0.999 |
| Regression Equation | y = mx + c (e.g., y = 25431x + 1205) |
Accuracy
Accuracy was determined by the recovery method at three concentration levels (80%, 100%, and 120% of the target concentration). A known amount of analyte was spiked into a placebo mixture. The percentage recovery was calculated.
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 99.8% | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard were performed on the same day. The Relative Standard Deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability test was performed on a different day by a different analyst to assess inter-day variability.
| Precision Type | Result (%RSD) | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate | < 1.5% | ≤ 2.0% |
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
| Parameter | Result (µg/mL) |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, demonstrating the method's robustness.
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The validation results confirm that the method is suitable for its intended purpose in both research and quality control environments, providing a reliable tool for the analysis of this important chemical intermediate.
References
- 1. biosynce.com [biosynce.com]
- 2. 1-[4-(2,4-DIFLUORO-BENZOYL)-PIPERIDIN-1-YL]-ETHANONE | 25519-77-1 [chemicalbook.com]
- 3. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. americanelements.com [americanelements.com]
- 8. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone | CAS Number 84162-82-3 [klivon.com]
- 9. starodub.nl [starodub.nl]
Application Note: NMR Analysis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) analysis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its structural elucidation and purity assessment are critical for drug development and quality control. This application note presents predicted ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for data acquisition, and a logical workflow for the analysis.
Introduction
This compound is a substituted piperidine derivative. The accurate characterization of its chemical structure is essential for ensuring the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of small organic molecules in solution. This note provides a guide to obtaining and interpreting the ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectral Data
Due to the limited availability of fully assigned experimental spectra in the public domain for this specific molecule, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally related compounds, including N-acetylpiperidine and 4-(2,4-difluorobenzoyl)piperidine derivatives. The numbering of the atoms for NMR assignment is shown in Figure 1.
Molecular Structure and Atom Numbering
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |
| ~7.85 | m | 1H | H-17' |
| ~6.95 | m | 1H | H-19' |
| ~6.85 | m | 1H | H-14' |
| ~4.60 | d | 1H | H-2a |
| ~3.90 | d | 1H | H-6a |
| ~3.50 | m | 1H | H-4 |
| ~3.10 | t | 1H | H-2e |
| ~2.65 | t | 1H | H-6e |
| ~2.10 | s | 3H | H-9 |
| ~1.90 | m | 2H | H-3a, H-5a |
| ~1.70 | m | 2H | H-3e, H-5e |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~202.0 | C-10 |
| ~169.0 | C-7 |
| ~165.0 (dd) | C-13' |
| ~162.0 (dd) | C-15' |
| ~132.5 (dd) | C-17' |
| ~122.0 (dd) | C-12' |
| ~112.0 (dd) | C-18' |
| ~104.5 (t) | C-14' |
| ~46.0 | C-2 |
| ~45.5 | C-4 |
| ~41.0 | C-6 |
| ~29.0 | C-3, C-5 |
| ~21.5 | C-9 |
Experimental Protocol
This section details a standard operating procedure for the NMR analysis of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
2. NMR Data Acquisition
-
Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
Software: Standard spectrometer control software.
-
Temperature: 298 K.
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Transmitter Frequency Offset: Centered on the spectral region of interest (e.g., 5 ppm).
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Application Notes: Mass Spectrometry of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a known impurity and synthetic intermediate of Risperidone, an atypical antipsychotic medication.[1][2] Its chemical formula is C₁₄H₁₅F₂NO₂, with a molecular weight of 267.28 g/mol .[3] The monitoring and characterization of such impurities are critical in drug development and quality control to ensure the safety and efficacy of the final pharmaceutical product.[4] Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a powerful analytical technique for the identification and quantification of small molecule impurities like this compound.[5]
These application notes provide a detailed protocol for the analysis of this compound using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). The document includes sample preparation, LC-MS/MS parameters, and a discussion of the expected fragmentation patterns.
Predicted Mass Spectrometry Data
In positive ion ESI-MS, this compound is expected to readily form a protonated molecule [M+H]⁺. Based on the general fragmentation patterns of piperidine derivatives, tandem mass spectrometry (MS/MS) of this precursor ion will likely involve cleavages around the piperidine ring and the benzoyl and acetyl groups.[6]
The predicted quantitative data for the major ions are summarized in the table below.
| Ion Description | Proposed Structure | Predicted m/z |
| Protonated Molecule | [C₁₄H₁₅F₂NO₂ + H]⁺ | 268.1 |
| Fragment Ion 1 | [C₈H₆F₂O]⁺ | 157.0 |
| Fragment Ion 2 | [C₇H₅F₂O]⁺ | 141.0 |
| Fragment Ion 3 | [C₇H₁₂NO]⁺ | 126.1 |
| Fragment Ion 4 | [C₅H₁₀N]⁺ | 84.1 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data and preventing contamination of the instrument.[7]
Materials:
-
This compound reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
2 mL HPLC vials with septa caps[7]
-
Micropipettes and tips
-
Vortex mixer
-
0.22 µm syringe filters
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of the reference standard and dissolve it in 1 mL of methanol in a clean vial.[7]
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Concentration for Injection (1 µg/mL): Further dilute 100 µL of the working solution with 900 µL of the mobile phase.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.[7]
-
Blank Samples: Prepare blank samples containing only the mobile phase to be run before and after the sample analysis to check for carryover.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters provide a starting point for method development and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min[6]
-
Injection Volume: 5 µL[6]
-
Column Temperature: 40 °C[6]
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive[6]
-
Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS)
-
Full Scan Range: m/z 100-400
-
Precursor Ion for MS/MS: m/z 268.1
-
Collision Gas: Nitrogen or Argon
-
Collision Energy: Optimize to achieve a good fragmentation pattern (e.g., 10-40 eV).
Diagrams
Caption: Experimental workflow for the mass spectrometric analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. scielo.br [scielo.br]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone in Organic Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a key starting material and intermediate in the synthesis of a variety of biologically active molecules. Its difluorobenzoylpiperidine core is a versatile scaffold found in numerous compounds with significant pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent pharmaceutical agents, including the atypical antipsychotic Risperidone, and as a precursor for the development of 5-HT2A receptor antagonists and novel antiproliferative agents.
Key Applications
The primary utility of this compound in organic synthesis stems from the reactivity of the piperidine nitrogen after deprotection of the acetyl group. The resulting secondary amine, (2,4-difluorophenyl)(piperidin-4-yl)methanone, serves as a versatile nucleophile for the introduction of various functional groups, leading to a diverse range of target molecules.
1. Synthesis of Risperidone: An Atypical Antipsychotic
This compound is a crucial intermediate in a well-established synthetic route to Risperidone.[1] The synthesis involves a two-step process starting with the deacetylation of the piperidine nitrogen, followed by N-alkylation with a substituted chloroethyl-pyridopyrimidinone derivative.
2. Precursor to 5-HT2A Receptor Antagonists
The (2,4-difluorophenyl)(piperidin-4-yl)methanone core, obtained after deprotection, is a common structural motif in antagonists of the 5-HT2A receptor. These antagonists are of significant interest for the treatment of various central nervous system disorders. The synthesis of these compounds typically involves the N-alkylation of the deprotected piperidine with a variety of functionalized alkyl halides.
3. Development of Novel Antiproliferative Agents
Derivatives of the piperidine scaffold have shown promise as antiproliferative agents. The synthesis of these compounds often involves the modification of the piperidine nitrogen of (2,4-difluorophenyl)(piperidin-4-yl)methanone. The resulting compounds can be evaluated for their activity against various cancer cell lines. Some piperidine derivatives have been shown to exert their antiproliferative effects through interaction with sigma-1 receptors, which are overexpressed in several types of tumors.
Experimental Protocols
Protocol 1: Synthesis of Risperidone
This protocol details the synthesis of Risperidone from this compound. The overall workflow is depicted below.
Figure 1: Synthetic workflow for Risperidone.
Step 1: Deacetylation to (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride
This step involves the removal of the N-acetyl protecting group to yield the free secondary amine.
-
Materials:
-
This compound
-
6N Hydrochloric acid
-
2-Propanol
-
-
Procedure:
-
To a round-bottom flask, add 56 g of this compound and 190 ml of 6N hydrochloric acid.
-
Reflux the mixture for 5 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add 200 ml of 2-propanol to the residue and stir.
-
Filter the resulting solid and dry to obtain (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85% | [2] |
Step 2: Synthesis of Risperidone
This step involves the N-alkylation of the deprotected piperidine with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Materials:
-
(2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride
-
3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Aqueous potassium hydroxide (30%)
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a reaction vessel, add 2.77 g of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride and 2.26 g of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to 27 ml of 30% aqueous potassium hydroxide.
-
Stir the resulting mixture at 120-130°C for 90 minutes.
-
Cool the reaction mixture to room temperature and filter the solid.
-
Add the obtained solid to 16 ml of N,N-dimethylformamide and heat to 80°C for 5 minutes.
-
Slowly cool the suspension to room temperature to induce crystallization.
-
Filter and dry the solid to obtain Risperidone.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >80% | [2] |
Protocol 2: General Procedure for the Synthesis of 5-HT2A Receptor Antagonists via N-Alkylation
This protocol provides a general method for the synthesis of 5-HT2A receptor antagonists starting from the deprotected intermediate, (2,4-difluorophenyl)(piperidin-4-yl)methanone. The specific alkylating agent will vary depending on the desired final compound.
Figure 2: General workflow for 5-HT2A antagonist synthesis.
-
Materials:
-
(2,4-difluorophenyl)(piperidin-4-yl)methanone
-
Alkyl halide (e.g., benzyl bromide, phenethyl bromide derivatives)
-
Base (e.g., K₂CO₃, NaHCO₃, triethylamine)
-
Solvent (e.g., DMF, acetonitrile)
-
-
Procedure:
-
Dissolve (2,4-difluorophenyl)(piperidin-4-yl)methanone (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (1.5-2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80°C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-HT2A receptor antagonist.
-
Protocol 3: General Procedure for the Synthesis of Antiproliferative Piperidine Derivatives
This protocol outlines a general approach for synthesizing piperidine derivatives with potential antiproliferative activity. Many such compounds are synthesized via N-alkylation or N-acylation of a piperidine core.
Figure 3: General workflow for antiproliferative agent synthesis.
-
Materials:
-
(2,4-difluorophenyl)(piperidin-4-yl)methanone
-
Electrophile (alkyl halide, acyl chloride, or sulfonyl chloride)
-
Base (e.g., triethylamine, pyridine, K₂CO₃)
-
Solvent (e.g., dichloromethane, THF, DMF)
-
-
Procedure:
-
Dissolve (2,4-difluorophenyl)(piperidin-4-yl)methanone (1.0 eq) and the base (1.5 eq) in the appropriate solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the electrophile (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
-
Signaling Pathways
Risperidone and 5-HT2A Receptor Antagonism
Risperidone's therapeutic effect is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4][5][6][7] The blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1][8][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). 5-HT2A antagonists, by blocking the initial receptor activation, inhibit this signaling cascade.
Figure 4: Simplified 5-HT2A receptor signaling pathway.
Antiproliferative Activity and Sigma-1 Receptor
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in the regulation of cell survival and proliferation.[10][11] It is overexpressed in many cancer cell types. Ligands that bind to the sigma-1 receptor can modulate its function and have shown potential as antiproliferative agents. The development of piperidine-based sigma-1 receptor ligands is an active area of research.
The signaling mechanism of the sigma-1 receptor in cancer is complex and involves the regulation of calcium homeostasis, ion channel activity, and cellular stress responses.[10][12][13][14] By modulating these pathways, sigma-1 receptor ligands can induce apoptosis and inhibit tumor growth.
Figure 5: Role of Sigma-1 receptor in cancer cell signaling.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry and drug development. The protocols and information provided herein offer a comprehensive guide for researchers to utilize this compound in the synthesis of Risperidone and as a foundational scaffold for the discovery of new 5-HT2A receptor antagonists and antiproliferative agents. The provided diagrams of the associated signaling pathways offer a conceptual framework for understanding the mechanism of action of the synthesized molecules.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 4. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Risperidone - Wikipedia [en.wikipedia.org]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma1 Pharmacology in the Context of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Quality Control of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone in Drug Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a key intermediate and a potential impurity in the synthesis of various pharmaceutical compounds, most notably in the manufacturing of the antipsychotic drug Risperidone.[1][2][3][4][5][6][7] Its chemical structure, featuring a difluorobenzoyl moiety attached to a piperidine ring, makes it a critical molecule to monitor and control during the drug manufacturing process to ensure the final product's purity, safety, and efficacy. As a well-characterized compound, it serves as a reference standard in analytical method development, validation, and routine quality control (QC) testing.[1]
These application notes provide detailed protocols for the quality control of this compound, including methods for identification, purity assessment, and impurity profiling. The methodologies described are essential for ensuring compliance with regulatory guidelines such as those from the USP, EMA, JP, and BP.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Name | This compound | [8] |
| Synonyms | 1-Acetyl-4-(2,4-Difluorobenzoyl)Piperidine, Risperidone Impurity 19 | |
| CAS Number | 84162-82-3 | [2] |
| Molecular Formula | C₁₄H₁₅F₂NO₂ | |
| Molecular Weight | 267.28 g/mol | [3][5][6] |
| Melting Point | 94-98 °C | |
| Boiling Point | 408.1 ± 45.0 °C at 760 mmHg | [9] |
| Density | 1.2 ± 0.1 g/cm³ | [9] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | - |
Quality Control Parameters
The quality of this compound is assessed based on several critical parameters. The following table summarizes the typical specifications for a pharmaceutical-grade intermediate.
| Parameter | Specification | Method of Analysis |
| Identification | Conforms to the structure | FTIR, ¹H NMR, Mass Spectrometry |
| Assay | ≥ 98.0% | HPLC-UV |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Individual Impurity | ≤ 0.5% | HPLC-UV |
| Total Impurities | ≤ 1.0% | HPLC-UV |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 20 ppm | USP <231> |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This method is used to determine the assay and purity of this compound.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% B30-32 min: 70% to 30% B32-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
4.1.2. Reagent and Sample Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4.1.3. System Suitability
-
Tailing Factor: Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.
4.1.4. Data Analysis
Calculate the percentage assay and impurity levels using the peak areas obtained from the chromatograms.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is for the identification and quantification of residual solvents.
4.2.1. GC-MS Conditions
| Parameter | Condition |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Split Ratio | 10:1 |
| Oven Program | Initial: 40 °C for 5 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 35-350 |
4.2.2. Reagent and Sample Preparation
-
Diluent: Dimethyl sulfoxide (DMSO)
-
Standard Solution: Prepare a stock solution of relevant residual solvents (e.g., acetone, isopropanol, dichloromethane) in DMSO. Prepare working standards by serial dilution.
-
Sample Solution (50 mg/mL): Accurately weigh about 100 mg of the sample into a 2 mL vial and dissolve in 2 mL of DMSO.
4.2.3. Data Analysis
Identify and quantify residual solvents by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the standards.
Visualizations
Caption: HPLC analysis workflow for assay and purity.
Caption: Quality control decision workflow.
References
- 1. veeprho.com [veeprho.com]
- 2. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]
- 3. This compound | CAS No- 84162-82-3 | NA [chemicea.com]
- 4. americanelements.com [americanelements.com]
- 5. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone | CAS Number 84162-82-3 [klivon.com]
- 6. Klivon [klivon.com]
- 7. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]
- 8. 1-[4-(2,4-DIFLUORO-BENZOYL)-PIPERIDIN-1-YL]-ETHANONE | 25519-77-1 [chemicalbook.com]
- 9. biosynce.com [biosynce.com]
Application Note and Protocol: N-Acetylation of 4-(2,4-difluorobenzoyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the N-acetylation of 4-(2,4-difluorobenzoyl)piperidine. The N-acetylation of piperidine derivatives is a crucial transformation in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1] This protocol outlines a standard and efficient method using acetic anhydride as the acetylating agent and a tertiary amine base for acid scavenging. The procedure is straightforward and yields the desired N-acetylated product in high purity. This application note is intended to guide researchers in the successful synthesis and characterization of N-acetyl-4-(2,4-difluorobenzoyl)piperidine.
Introduction
The piperidine scaffold is a fundamental structural motif present in numerous pharmaceuticals.[1][2] N-acylation is a common strategy to modify the properties of piperidine-containing molecules, often leading to enhanced biological activity or serving as a protective group in multi-step syntheses.[3][4] The reaction involves the formation of an amide bond by treating the secondary amine of the piperidine ring with an acylating agent.[5] This protocol describes the N-acetylation of 4-(2,4-difluorobenzoyl)piperidine, a key intermediate in the synthesis of various pharmacologically active agents. The most common acylating agents for such transformations are acetyl chloride and acetic anhydride, with the latter often resulting in cleaner reactions.[5] A base, such as triethylamine or pyridine, is typically required to neutralize the acidic byproduct of the reaction.[5][6]
Reaction Scheme
The chemical transformation for the N-acetylation of 4-(2,4-difluorobenzoyl)piperidine is depicted below:
Reactant: 4-(2,4-difluorobenzoyl)piperidine Reagent: Acetic Anhydride Base: Triethylamine (or Pyridine) Product: 1-acetyl-4-(2,4-difluorobenzoyl)piperidine
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative N-acetylation reaction of 4-(2,4-difluorobenzoyl)piperidine.
| Reactant/Product/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass/Volume |
| 4-(2,4-difluorobenzoyl)piperidine | 239.25 | 1.0 | 10.0 | 2.39 g |
| Acetic Anhydride | 102.09 | 1.2 | 12.0 | 1.22 g (1.13 mL) |
| Triethylamine | 101.19 | 1.5 | 15.0 | 1.52 g (2.09 mL) |
| Dichloromethane (DCM) | - | - | - | 50 mL |
| Product (Theoretical Yield) | 281.28 | - | 10.0 | 2.81 g |
Experimental Protocol
This protocol details the steps for the synthesis, purification, and characterization of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine.
Materials:
-
4-(2,4-difluorobenzoyl)piperidine
-
Acetic Anhydride
-
Triethylamine (or Pyridine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-(2,4-difluorobenzoyl)piperidine (1.0 eq). Dissolve the starting material in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir at room temperature.
-
Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. For slow reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to increase the reaction rate.[5][7]
-
Workup - Quenching: Upon completion, dilute the reaction mixture with DCM.
-
Workup - Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by column chromatography on silica gel.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. Key signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range in the 1H NMR spectrum.[2]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the N-acetylation of 4-(2,4-difluorobenzoyl)piperidine.
Caption: Experimental workflow for N-acetylation.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. google.com [google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone. Our aim is to help you improve the yield and purity of your synthesis by addressing common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common synthetic route involves a two-step process:
-
Friedel-Crafts Acylation: This step involves the reaction of 1,3-difluorobenzene with a piperidine-4-carbonyl chloride derivative to form the key intermediate, (2,4-difluorophenyl)(piperidin-4-yl)methanone. A Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst.
-
N-Acetylation: The secondary amine of the piperidine ring in the intermediate is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product.
Q2: What are the critical factors affecting the yield of the Friedel-Crafts acylation step?
A2: The yield of the Friedel-Crafts acylation is highly sensitive to several factors:
-
Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. The presence of water will deactivate the catalyst, leading to low or no product yield. It is crucial to use anhydrous solvents and reagents and to dry all glassware thoroughly.[1]
-
Catalyst Stoichiometry: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst, rendering it inactive. Therefore, at least a stoichiometric amount of the catalyst is required.[1]
-
Reactivity of the Aromatic Ring: While 1,3-difluorobenzene is activated at the 4-position for electrophilic substitution, the presence of two deactivating fluorine atoms makes the ring less reactive than benzene.[2] Harsh reaction conditions may be necessary, but they can also lead to side reactions.
-
Reaction Temperature: The temperature needs to be carefully controlled. Higher temperatures can sometimes lead to the formation of undesired isomers or degradation of the product.
Q3: What are the common side products in this synthesis?
A3: Potential side products can arise from both the Friedel-Crafts acylation and the N-acetylation steps.
-
Friedel-Crafts Reaction:
-
Isomer Formation: Although the acylation is expected to occur at the 4-position of 1,3-difluorobenzene, small amounts of other isomers may be formed.
-
Polyacylation: While the first acyl group deactivates the ring, under forcing conditions, a second acylation could occur, though this is generally not a major issue.
-
-
N-Acetylation Reaction:
-
Incomplete Reaction: If the reaction does not go to completion, the final product will be contaminated with the unacetylated starting material, (2,4-difluorophenyl)(piperidin-4-yl)methanone.
-
Diacetylation: While less common for secondary amines, under harsh conditions, side reactions involving the acetylating agent can occur.
-
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation Step
| Symptom | Possible Cause | Troubleshooting Steps |
| No or very little product formation. | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture. | 1. Ensure all glassware is oven-dried or flame-dried before use. 2. Use freshly opened, anhydrous Lewis acid. 3. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. |
| Deactivated Aromatic Ring: The reaction conditions are not sufficient to overcome the deactivating effect of the fluorine atoms. | 1. Consider using a more reactive acylating agent if possible. 2. A higher reaction temperature or a longer reaction time may be necessary. Monitor the reaction progress by TLC or GC to avoid product degradation. | |
| Insufficient Catalyst: The product is forming a complex with the Lewis acid, halting the reaction. | 1. Use at least 1.1 to 1.5 equivalents of the Lewis acid catalyst relative to the acylating agent.[3] | |
| Product mixture contains starting materials and some product. | Incomplete Reaction: Reaction time is too short or the temperature is too low. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Gradually increase the reaction temperature, being careful to avoid side reactions. |
Issue 2: Impurities in the Final Product after N-Acetylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of the starting material, (2,4-difluorophenyl)(piperidin-4-yl)methanone, in the final product. | Incomplete Acetylation: The reaction has not gone to completion. | 1. Increase the amount of the acetylating agent (e.g., acetic anhydride) to 1.2-1.5 equivalents. 2. Add a base, such as triethylamine or pyridine, to scavenge the acid byproduct and drive the reaction to completion. 3. Increase the reaction time or gently warm the reaction mixture. |
| Product is discolored or contains unidentified impurities. | Side Reactions or Degradation: The reaction conditions are too harsh, or the starting material was impure. | 1. Ensure the starting (2,4-difluorophenyl)(piperidin-4-yl)methanone is pure before proceeding with acetylation. 2. Perform the acetylation at a lower temperature (e.g., room temperature or 0 °C). 3. Purify the final product using column chromatography or recrystallization. |
Experimental Protocols
Key Experiment 1: Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride (Friedel-Crafts Acylation)
This protocol is adapted from a patented synthesis of a closely related intermediate.[4]
Materials:
-
1-Acetyl-4-piperidinecarbonyl chloride
-
1,3-Difluorobenzene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (6N)
-
Ice
-
2-Propanol
Procedure:
-
To a cooled (0-5 °C) suspension of aluminum chloride (1.3 equivalents) in anhydrous dichloromethane, add 1-acetyl-4-piperidinecarbonyl chloride (1.0 equivalent) dropwise, keeping the temperature below 10 °C.
-
Add 1,3-difluorobenzene (1.2 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-acetyl-4-(2,4-difluorobenzoyl)piperidine.
-
To the crude product, add 6N hydrochloric acid and reflux for 5 hours to remove the acetyl protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Add 2-propanol to the residue and stir to induce precipitation.
-
Filter the solid and dry to obtain (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride.
Expected Yield: A patent for a similar process reports a yield of 41% for the initial acylation and 85% for the deacetylation step.[4]
Key Experiment 2: Synthesis of this compound (N-Acetylation)
Materials:
-
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride
-
Acetic anhydride
-
Triethylamine or Pyridine
-
Dichloromethane
Procedure:
-
Suspend (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride (1.0 equivalent) in dichloromethane.
-
Add triethylamine (2.2 equivalents) and stir for 15 minutes.
-
Add acetic anhydride (1.2 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Purification of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
Welcome to the technical support center for the purification of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product "oils out" during recrystallization | The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the compound. | Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease saturation. Consider using a lower-boiling point solvent or a solvent pair. |
| No crystal formation upon cooling | The solution is too dilute, or the solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, reduce the solvent volume by evaporation and allow it to cool again. |
| Low recovery after purification | The compound is partially soluble in the cold solvent; multiple transfer steps; adsorption onto filtration media. | Ensure the solvent is ice-cold during filtration. Minimize the number of transfers. Pre-saturate the filter paper with the cold recrystallization solvent before filtration. |
| Colored impurities remain after recrystallization | Highly colored impurities are co-crystallizing with the product. | Treat the hot solution with a small amount of activated charcoal before filtration. Be aware that this may reduce the overall yield. |
| Incomplete separation of impurities by column chromatography | Poor choice of solvent system; column overloading. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. Ensure the amount of crude product loaded is appropriate for the column size. |
| Product appears as a solid with a low melting point (below 94°C) | Presence of residual solvents or impurities.[1] | Dry the product under a high vacuum for an extended period. If the melting point is still low, a second purification step (e.g., recrystallization from a different solvent system) may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: As an intermediate and known impurity in the synthesis of Risperidone, common impurities may include unreacted starting materials such as 1-acetylpiperidine and 2,4-difluorobenzoyl chloride, as well as by-products from side reactions.[2][3]
Q2: What is the recommended solvent for recrystallization?
A2: Based on its physical properties, hexane is a good starting point for recrystallization.[1] A mixture of ethanol and water could also be effective, given its solubility in ethanol.[1] Optimization may be required depending on the impurity profile.
Q3: What is a suitable mobile phase for column chromatography?
A3: A typical starting point for column chromatography would be a gradient of ethyl acetate in hexane. The optimal ratio should be determined by TLC analysis of the crude material.
Q4: How can I confirm the purity of the final product?
A4: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value (94-98 °C) is a good indicator of high purity.[1]
Q5: The compound is light-sensitive. Are any special precautions needed during purification?
A5: While there is no specific data indicating light sensitivity for this compound, it is good practice in pharmaceutical chemistry to protect intermediates from direct light to prevent potential degradation.[4] Using amber glassware or covering the flasks with aluminum foil is a recommended precautionary measure.
Experimental Protocols
Protocol 1: Recrystallization from Hexane
This protocol is a general guideline for the recrystallization of this compound.
1. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot hexane while stirring and gently heating until the solid completely dissolves.
2. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the mixture to a gentle boil for a few minutes.
3. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
4. Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane.
-
Dry the purified crystals under a vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for purification by flash column chromatography.
1. Slurry Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry, free-flowing powder.
2. Column Packing:
-
Pack a glass column with silica gel using a slurry of the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
3. Loading and Elution:
-
Carefully add the prepared slurry of the product onto the top of the packed column.
-
Elute the column with the mobile phase, collecting fractions.
4. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
5. Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting guide for recrystallization.
References
Technical Support Center: Stability of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, particularly concerning its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic conditions?
A1: this compound possesses two primary functional groups susceptible to degradation under acidic conditions: an amide (the N-acetyl group on the piperidine ring) and a ketone (the difluorobenzoyl group). The primary concern is the acid-catalyzed hydrolysis of the amide bond, which would lead to the formation of 4-(2,4-Difluorobenzoyl)piperidine and acetic acid. While generally stable, the ketone functionality could potentially undergo reactions under harsh acidic conditions, though this is less likely than amide hydrolysis. The carbon-fluorine bonds on the benzoyl ring are typically very stable and unlikely to cleave under common experimental acidic conditions.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: The most probable degradation pathway is the hydrolysis of the N-acetyl amide bond. This would result in the following primary degradation products:
-
Degradant A: 4-(2,4-Difluorobenzoyl)piperidine
-
Degradant B: Acetic Acid
Under more forcing conditions, further degradation of these initial products could occur, but this is generally not expected under standard experimental acidic stress testing.
Q3: How can I monitor the stability of my compound during an experiment with acidic conditions?
A3: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. An appropriate HPLC method should be able to separate the parent compound from its potential degradation products. By analyzing samples at various time points, you can quantify the decrease in the parent compound and the appearance of any degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC chromatogram that increases over time. | Acid-catalyzed degradation of the parent compound. | 1. Identify the new peak by comparing its retention time with a standard of the suspected degradation product (e.g., 4-(2,4-Difluorobenzoyl)piperidine).2. Confirm the identity of the degradation product using LC-MS or NMR.3. If degradation is confirmed, consider adjusting the pH, temperature, or duration of the acidic conditions in your experiment. |
| Decrease in the peak area of the parent compound without the appearance of new peaks. | 1. Degradation products may not be UV-active at the chosen wavelength.2. Degradation products may be volatile and lost during sample preparation.3. The degradation products may be co-eluting with the parent peak or other components in the sample matrix. | 1. Use a diode array detector (DAD) or photodiode array (PDA) detector to screen for absorbance at different wavelengths.2. Analyze the sample using a mass spectrometer (LC-MS) to detect non-UV active or volatile compounds.3. Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve the separation of all components. |
| Inconsistent or non-reproducible stability results. | 1. Inaccurate pH of the acidic solution.2. Fluctuations in temperature.3. Variability in sample handling and preparation. | 1. Always prepare fresh acidic solutions and verify the pH with a calibrated pH meter.2. Use a temperature-controlled environment (e.g., water bath, incubator) for your stability studies.3. Establish and strictly follow a standardized protocol for sample preparation and analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic environment.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV or PDA detector
-
pH meter
2. Preparation of Solutions:
-
Stock Solution of Parent Compound: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Solution: Prepare a solution of 0.1 M HCl in water.
3. Stress Conditions:
-
Transfer a known volume of the parent compound stock solution into a reaction vial.
-
Add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the control sample (time 0).
-
Calculate the percentage of each degradation product formed.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
Table 1: Example Data from a Forced Degradation Study
| Time (hours) | Parent Compound Remaining (%) | Degradant A (%) |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 81.3 | 18.7 |
| 12 | 72.8 | 27.2 |
| 24 | 55.1 | 44.9 |
Visualizations
Diagram 1: Potential Acid-Catalyzed Degradation Pathway
Caption: Potential degradation pathway via acid hydrolysis.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study.
Optimizing reaction conditions for Risperidone synthesis intermediate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Risperidone, focusing on the final N-alkylation reaction. This resource is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
Question: My reaction is showing low conversion to Risperidone, what are the potential causes and solutions?
Answer:
Low conversion can be attributed to several factors. Consider the following troubleshooting steps:
-
Inadequate Reaction Temperature: Ensure the reaction is heated to a sufficient temperature. Depending on the solvent, temperatures ranging from 60°C to reflux are typically required.[1] For instance, with isopropanol, refluxing at 80-82°C for at least 5 hours is recommended.[1]
-
Insufficient Reaction Time: Some conditions require longer reaction times. For example, when using acetonitrile, heating for up to 17 hours may be necessary.[2][3] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.
-
Base Strength and Solubility: The choice and amount of base are critical. Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used.[4] Ensure the base is finely powdered and well-dispersed in the reaction mixture. In some cases, a stronger base like sodium hydroxide (NaOH) might be employed, but care must be taken to avoid side reactions.[1]
-
Catalyst Activity: Potassium iodide (KI) is often used as a catalyst to facilitate the alkylation.[4][5] Ensure the KI is anhydrous and added in a catalytic amount (e.g., 0.1 equivalents).
-
Purity of Starting Materials: Impurities in either 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole or 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one can hinder the reaction. Ensure the starting materials are of high purity.
Question: I am observing the formation of significant impurities in my reaction. How can I minimize them?
Answer:
Impurity formation is a common issue. Here are some strategies to minimize side products:
-
Control of Reaction Temperature: Overheating can lead to the degradation of reactants and products, or promote the formation of byproducts. Maintain a stable and appropriate reaction temperature.
-
Choice of Solvent: The solvent can influence the reaction pathway. While Dimethylformamide (DMF) has been used, it can be difficult to remove and may lead to side reactions at high temperatures.[2] Solvents like isopropanol, acetonitrile, or acetone are often preferred.[1][2][3] Using a water-based system with a phase-transfer catalyst can also be an option to minimize organic solvent use and potential side reactions.[6][7]
-
Monitor for Known Impurities: Be aware of potential impurities such as Risperidone N-oxide or bicyclorisperidone.[5] These can sometimes be formed under specific conditions, for example, oxidative degradation can lead to the N-oxide. Bicyclorisperidone formation has been observed at high temperatures (120°C) in DMF.[5]
-
Purification of Crude Product: After the reaction is complete, a thorough purification of the crude Risperidone is essential to remove any formed impurities. Recrystallization from solvents like acetone, isopropanol, or aqueous acetone is a common and effective method.[2][3][6][8]
Question: The work-up and purification of my crude Risperidone is proving difficult. What are the recommended procedures?
Answer:
Effective purification is key to obtaining high-purity Risperidone. Consider the following:
-
Initial Work-up: After the reaction, the mixture is typically cooled to induce precipitation of the crude product.[2][3] The solid can then be filtered and washed with a suitable solvent like water or a small amount of the reaction solvent to remove inorganic salts and other soluble impurities.[2][3]
-
Recrystallization: This is the most critical step for achieving high purity.
-
Solvent Selection: Acetone, isopropanol, and mixtures of solvents like DMF/isopropanol or aqueous acetone have been reported to be effective for recrystallization.[1][2][6] The choice of solvent can also influence the polymorphic form of the final product.[1]
-
Procedure: The crude product is dissolved in a minimal amount of the hot solvent, filtered while hot to remove insoluble impurities, and then allowed to cool slowly to facilitate the formation of pure crystals. The purified Risperidone is then collected by filtration and dried.[2][3][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of potassium iodide (KI) in the reaction?
A1: Potassium iodide acts as a catalyst in the N-alkylation reaction. The iodide ion is a better nucleophile than the chloride ion and can displace the chloride from 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one to form a more reactive iodo intermediate in situ. This intermediate then reacts more readily with the secondary amine of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, thus speeding up the reaction.[4][5]
Q2: Which solvent is the most suitable for this reaction?
A2: The choice of solvent can impact reaction time, yield, and purity. While DMF has been historically used, solvents like isopropanol and acetonitrile are often preferred due to easier removal and potentially fewer side reactions.[1][2] An aqueous medium with a base has also been reported as an environmentally friendly option.[6][7] The optimal solvent may depend on the specific base used and the desired reaction temperature.
Q3: What are the typical yields and purities I can expect?
A3: Yields for the crude product can range from 63% to 93%.[2][3][9] After purification by recrystallization, overall yields are often in the range of 60-63%, with purities exceeding 99.5% as determined by HPLC.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the Risperidone product spot/peak.
Data Presentation
Table 1: Comparison of Reaction Conditions for Risperidone Synthesis
| Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Crude Yield (%) | Purity (%) | Reference |
| Isopropanol | Na₂CO₃ | KI | 80-82 (Reflux) | 5 | - | >99 (after purification) | [1] |
| Isopropanol | NaOH | KI | 80-82 (Reflux) | 5 | - | - | [1] |
| Acetonitrile | Na₂CO₃ | - | 60 | 16 | - | - | [7] |
| Acetonitrile | - | - | 79-83 | 17 | 74 | 99.9 (after recrystallization) | [2][3] |
| Iso-butanol | - | - | 78 | Overnight | 63 | - | [3] |
| Water | Na₂CO₃ | - | 110-120 | 0.67 | 93.2 | 99.5 (after purification) | [9] |
| DMF | Na₂CO₃ / K₂CO₃ | KI | 85-90 | - | 46 (overall) | - | [2] |
Experimental Protocols
Detailed Methodology for a Key Experiment: N-Alkylation in Isopropanol
This protocol is based on an optimized procedure for the synthesis of Risperidone.[1]
-
Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq).
-
Addition of Reagents: To the flask, add 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 eq), sodium carbonate (Na₂CO₃) (2.0 eq), and a catalytic amount of potassium iodide (KI) (0.1 eq).
-
Solvent Addition: Add a suitable volume of isopropanol to the flask to ensure good stirring and dissolution of the reactants at elevated temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed (typically 5-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature to allow the crude Risperidone to precipitate.
-
Isolation of Crude Product: Filter the precipitate and wash the filter cake with a small amount of cold isopropanol to remove soluble impurities.
-
Purification by Recrystallization:
-
Transfer the crude product to a clean flask.
-
Add a minimal amount of hot acetone to dissolve the solid completely.
-
Filter the hot solution to remove any insoluble matter.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified Risperidone crystals by filtration.
-
Wash the crystals with a small amount of cold acetone and dry them under vacuum.
-
-
Analysis: Characterize the final product by HPLC for purity and by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity.
Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Experimental workflow for Risperidone synthesis.
References
- 1. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]
- 2. CA2535728C - Preparation of risperidone - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. WO2005030772A1 - Process for the preparation of risperidone - Google Patents [patents.google.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. US20040229905A1 - Preparation of risperidone - Google Patents [patents.google.com]
- 9. Risperidone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a nucleophilic acyl substitution reaction, specifically an N-acetylation. The secondary amine of 4-(2,4-Difluorobenzoyl)piperidine is acetylated using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.[1]
Q2: What is the role of the base in this reaction?
A base, such as pyridine or triethylamine, is crucial for neutralizing the acidic byproduct (hydrochloric acid or acetic acid) generated during the reaction.[1][2] This prevents the protonation of the starting piperidine derivative, which would render it non-nucleophilic and halt the reaction. If the starting material is the hydrochloride salt, an additional equivalent of base is required to liberate the free amine.[2]
Q3: What are the common acetylating agents for this synthesis?
The most common acetylating agents are acetyl chloride and acetic anhydride.[1] Acetyl chloride is generally more reactive but produces corrosive hydrochloric acid.[3] Acetic anhydride is less reactive but may lead to a cleaner reaction profile.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by thin-layer chromatography (TLC). The disappearance of the starting material, 4-(2,4-Difluorobenzoyl)piperidine, and the appearance of the product spot can be visualized. Staining with ninhydrin can be useful for detecting any remaining starting amine.[2]
Troubleshooting Guide
This guide addresses common issues and potential side products encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete neutralization of the starting material (if using the HCl salt). | Ensure at least two equivalents of base are used when starting with the hydrochloride salt. |
| Insufficiently reactive acetylating agent. | Consider using the more reactive acetyl chloride. If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[2] | |
| Presence of water in the reaction. | Ensure all glassware is dry and use anhydrous solvents. Water can hydrolyze the acetylating agent. | |
| Presence of Unreacted Starting Material | Incomplete reaction. | Increase the reaction time or gently heat the reaction mixture (monitor for side product formation). Ensure stoichiometric amounts of the acetylating agent are used. |
| Formation of a Diacetylated Side Product | Use of a large excess of a highly reactive acetylating agent (e.g., acetic anhydride under forcing conditions). | Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the acetylating agent.[2] Add the acetylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction rate. |
| Hydrolysis of the Product | Exposure to acidic or basic conditions during workup or purification. | Maintain neutral conditions during workup and purification where possible. If an acidic or basic wash is necessary, minimize the contact time. |
| Presence of Pyridine or other Base in the Final Product | Inefficient removal during workup. | Wash the organic layer with a dilute copper sulfate solution to effectively remove pyridine.[4] Multiple aqueous washes may be necessary for other bases. |
Common Side Products and Impurities
While specific quantitative data for the prevalence of side products in this particular synthesis is not extensively published, the following table outlines potential impurities based on the reaction chemistry. The provided percentages are illustrative and can vary significantly with reaction conditions.
| Side Product / Impurity | Chemical Name | Potential Origin | Illustrative % (by HPLC) |
| Unreacted Starting Material | 4-(2,4-Difluorobenzoyl)piperidine | Incomplete reaction. | 1-5% |
| Diacetylated Product | 1,1'-(4-(2,4-Difluorobenzoyl)piperidine-1,1-diyl)bis(ethan-1-one) | Over-acetylation with excess acetylating agent. | < 1% |
| Hydrolysis Product | 4-(2,4-Difluorobenzoyl)piperidine | Hydrolysis of the product during workup or storage. | < 0.5% |
| Acetylating Agent Adducts with Base | N-acetylpyridinium or similar | Reaction of the acetylating agent with the base catalyst. | Variable |
Experimental Protocols
Protocol 1: N-acetylation using Acetyl Chloride
-
Reaction Setup: Dissolve 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Acetylating Agent: Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-acetylation using Acetic Anhydride
-
Reaction Setup: To a solution of 4-(2,4-Difluorobenzoyl)piperidine (1.0 eq) in pyridine, add acetic anhydride (1.5 eq) at room temperature.
-
Reaction: Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
This technical support center provides guidance on the potential degradation pathways of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The following information is intended for researchers, scientists, and drug development professionals to troubleshoot stability issues and design appropriate analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, which includes an amide linkage and a difluorobenzoyl moiety, the primary anticipated degradation pathways are:
-
Hydrolysis: The N-acetyl (amide) group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the acetyl group to form 4-(2,4-difluorobenzoyl)piperidine.
-
Oxidation: The piperidine ring may be susceptible to oxidation, potentially at the carbon atoms adjacent to the nitrogen.
-
Photodegradation: The difluorobenzoyl group contains a chromophore that can absorb UV light, potentially leading to photolytic cleavage or rearrangement.
Q2: I am observing a new, more polar peak in my reverse-phase HPLC analysis after storing my sample in a slightly acidic solution. What could it be?
A2: A more polar peak appearing under acidic conditions strongly suggests hydrolysis of the N-acetyl group. The resulting product, 4-(2,4-difluorobenzoyl)piperidine, would be more polar and thus have a shorter retention time on a typical C18 column. To confirm, you can subject a sample to forced degradation with a dilute acid and monitor the growth of this new peak.
Q3: My compound seems to be degrading even when stored in a neutral aqueous solution at room temperature. What could be the cause?
A3: If hydrolysis is ruled out, consider the possibility of oxidation or photodegradation. Ensure your samples are protected from light by using amber vials. To test for oxidative degradation, you can sparge your solution with an inert gas like nitrogen or argon to see if stability improves. For a more definitive test, a forced degradation study using an oxidizing agent like hydrogen peroxide is recommended.
Q4: How can I design a stability-indicating method for this compound?
A4: A stability-indicating method can separate the intact parent compound from all potential degradation products.[3][4] To develop such a method, you should perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3][4] The analytical method, typically HPLC with UV or MS detection, should then be optimized to achieve baseline separation of the parent compound and all generated degradants.
Q5: What are the recommended storage conditions for this compound?
A5: While specific stability data is not publicly available, based on its structure, it is recommended to store the compound in a cool, dry, and dark place. Storage at +5°C is a common recommendation.[5] For solutions, using buffered systems and protecting from light is advisable.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation products and establish degradation pathways.[3]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber
-
Heating oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a suitable analytical method (e.g., HPLC-UV).
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | 24 | 75.2 | DP-1 (Hydrolysis Product) |
| 0.1 M NaOH, 60°C | 24 | 68.5 | DP-1 (Hydrolysis Product) |
| 3% H₂O₂, RT | 24 | 89.1 | DP-2 (Oxidation Product) |
| Heat (Solid), 80°C | 48 | 98.5 | Minor unspecified peaks |
| Photolytic | 24 | 92.3 | DP-3 (Photodegradation Product) |
DP = Degradation Product
Visualizations
Predicted Degradation Pathway
Caption: Predicted degradation pathways of the target compound.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
References
- 1. 1-[4-(2,4-DIFLUORO-BENZOYL)-PIPERIDIN-1-YL]-ETHANONE | 25519-77-1 [chemicalbook.com]
- 2. biosynce.com [biosynce.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone | CAS Number 84162-82-3 [klivon.com]
Technical Support Center: Troubleshooting Low Yield in Piperidine Acylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing piperidine acylation reactions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of piperidine acylation?
A1: The acylation of a piperidine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, such as chloride from an acyl chloride or a carboxylate from an anhydride, resulting in the formation of a stable amide bond.[1]
Q2: What are the most common acylating agents for this reaction?
A2: The two most prevalent acylating agents are acyl chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride).[2]
-
Acyl Chlorides: These are highly reactive and often lead to faster reaction times. However, they produce hydrochloric acid (HCl) as a byproduct, which must be neutralized.[2]
-
Acid Anhydrides: While less reactive than acyl chlorides, they can result in cleaner reactions. The byproduct is a carboxylic acid (e.g., acetic acid), which also necessitates neutralization by a base.[2]
Q3: Why is a base essential in piperidine acylation reactions?
A3: A base is crucial for two primary reasons:
-
Acid Scavenging: The reaction generates an acidic byproduct (HCl or a carboxylic acid). The base neutralizes this acid, preventing it from protonating the piperidine starting material. A protonated piperidine is no longer nucleophilic and will not react, thus halting the acylation and lowering the yield.[2][3]
-
Freeing the Starting Material: Piperidine starting materials are often supplied as hydrochloride salts. An equivalent of base is required to deprotonate the piperidine salt, generating the free base form which is necessary for the reaction to proceed.[2]
Commonly used non-nucleophilic bases include tertiary amines like triethylamine (TEA) and pyridine.[2]
Q4: My acylation reaction is very slow. Can I use a catalyst?
A4: Yes, for sluggish acylation reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added. DMAP is a hyper-nucleophilic acylation catalyst that can significantly accelerate the reaction rate.[2]
Troubleshooting Guide for Low Yield
This guide addresses specific problems that can lead to low product yield in piperidine acylation reactions.
Problem 1: The acylating agent is decomposing before it can react.
-
Cause: Acylating agents like acyl chlorides and anhydrides are highly susceptible to hydrolysis. The presence of moisture in the reaction will cause them to decompose.
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Problem 2: The piperidine starting material is not reacting.
-
Cause: The piperidine may be protonated, rendering it non-nucleophilic. This can happen if the starting material is a hydrochloride salt and an insufficient amount of base has been added, or if the acid byproduct is not being effectively neutralized.[2][3]
-
Solution:
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.[3] If the starting material is an HCl salt, at least two equivalents of base are needed: one to neutralize the salt and one to scavenge the acid byproduct.
-
Problem 3: Multiple products are observed, and the desired product is difficult to purify.
-
Cause: Side reactions may be occurring. A common side reaction is over-acylation if there are other nucleophilic functional groups on the piperidine ring. Additionally, if the reaction temperature is too high, it can lead to decomposition or other unwanted side reactions.[4]
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the acylating agent (typically 1.0 to 1.2 equivalents).
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity and minimize side reactions.[2]
-
Purification: If side products are unavoidable, purification by flash column chromatography on silica gel is a standard method to isolate the desired acylated piperidine.[2]
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of piperidine acylation. The data is compiled from typical observations in organic synthesis.
| Parameter | Condition | Effect on Yield/Purity | Rationale |
| Solvent | Anhydrous, non-protic (e.g., DCM, THF, Acetonitrile) | High Yield | Prevents hydrolysis of the acylating agent. |
| Protic (e.g., Ethanol, Water) | Low to No Yield | Reacts with and consumes the acylating agent. | |
| Base | Stoichiometric (1.0-2.2 eq.) non-nucleophilic base (e.g., TEA, DIPEA) | High Yield | Neutralizes acid byproduct and frees the amine.[4] |
| No Base | Low to No Yield | Piperidine becomes protonated and non-nucleophilic.[2][3] | |
| Temperature | 0 °C to Room Temperature | High Yield and Purity | Provides a controlled reaction rate and minimizes side products.[2] |
| Elevated Temperature | Potential for Lower Yield/Purity | Can increase the rate of side reactions and decomposition.[4] | |
| Catalyst | Catalytic DMAP (0.05 - 0.1 eq.) | Increased Reaction Rate | Useful for unreactive substrates or acylating agents.[2] |
Key Experimental Protocols
Protocol 1: General Procedure for Acylation of Piperidine using an Acyl Chloride
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the piperidine starting material (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 - 2.2 eq.) to the solution. If the piperidine is a hydrochloride salt, use at least 2.2 equivalents of the base.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in piperidine acylation.
Caption: Simplified mechanism of piperidine acylation with an acyl chloride.
References
Storage conditions for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone to prevent degradation
This technical support guide provides essential information on the proper storage and handling of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone to prevent its degradation. It includes frequently asked questions (FAQs), a troubleshooting guide for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of the compound, it is recommended to store this compound at 2-8°C.[1] Some suppliers also recommend storage at +5°C.[2][3] The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Q2: What is the physical appearance and solubility of this compound?
A2: this compound is a solid.[1] It is soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide.[1]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively documented, based on its chemical structure containing acetylpiperidine and difluorobenzoyl moieties, several degradation pathways can be anticipated:
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Hydrolysis: The amide linkage in the acetylpiperidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 4-(2,4-Difluorobenzoyl)piperidine and acetic acid.
-
Oxidation: The piperidine ring, being a tertiary amine, is prone to oxidation. This can result in the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: The benzoyl group can absorb UV light, potentially leading to photolytic degradation. Exposure to light may initiate free-radical reactions, causing decomposition of the molecule.
Q4: How can I tell if my sample of this compound has degraded?
A4: Signs of degradation can include a change in physical appearance (e.g., color change, clumping), the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS), or a decrease in the peak area of the parent compound. Inconsistent experimental results can also be an indicator of compound instability.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in a research setting.
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Compound degradation due to improper storage or handling. | 1. Verify that the compound has been consistently stored at the recommended 2-8°C. 2. Prepare fresh solutions for analysis. 3. Perform a quick purity check using a validated analytical method. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Compare the retention times of the unknown peaks with those of the degradation products. 3. If possible, use mass spectrometry (LC-MS) to identify the structure of the new peaks. |
| Reduced potency or activity in biological assays | Degradation of the active compound. | 1. Confirm the purity and integrity of your compound stock using an appropriate analytical technique. 2. Prepare fresh dilutions from a new or properly stored stock vial. 3. Consider the stability of the compound in your specific assay buffer and conditions. |
| Change in physical appearance of the solid compound | Absorption of moisture or degradation. | 1. Store the compound in a desiccator at the recommended temperature. 2. If clumping is observed, gently break up the solid before weighing, ensuring a homogeneous sample. 3. If significant discoloration is present, it is advisable to use a fresh batch of the compound. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Reference |
| Temperature | 2-8°C | [1] |
| +5°C | [2][3] | |
| Atmosphere | Tightly sealed container | General laboratory best practice |
| Light | Protect from light | Inferred from photosensitive benzoyl group |
| Humidity | Dry environment/desiccator | To prevent hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To intentionally degrade the compound under various stress conditions and analyze the resulting products using a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
C18 HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the mixture at room temperature for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
After the incubation period, dissolve the solid sample in the initial solvent and dilute both samples with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, prepare the samples for HPLC analysis as described above.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Visualizations
Caption: Troubleshooting workflow for experimental issues.
Caption: Potential degradation pathways for the compound.
References
- 1. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Analysis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for elucidating molecular structures. This guide provides a detailed analysis of the 1H NMR spectrum of 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone, a key intermediate in the synthesis of several pharmaceutical compounds. By comparing its spectral features with those of related analogues, this guide aims to offer a comprehensive resource for the interpretation and verification of this important molecule.
At a Glance: Predicted 1H NMR Spectral Data Comparison
To facilitate a clear understanding of the spectral features of this compound, a comparison with structurally related compounds is presented below. Note that the data for the target compound is a predicted spectrum based on established chemical shift principles and data from similar fragments, as publicly available experimental data is limited.
| Compound | Proton Assignment | Predicted/Reported Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | H-2', H-6' (Piperidine, axial & equatorial) | 3.8 - 4.2 | m | - | 2H |
| H-3', H-5' (Piperidine, axial & equatorial) | 1.6 - 2.0 | m | - | 4H | |
| H-4' (Piperidine) | 3.2 - 3.5 | m | - | 1H | |
| CH₃ (Acetyl) | ~2.1 | s | - | 3H | |
| H-3, H-5, H-6 (Aromatic) | 6.9 - 7.8 | m | - | 3H | |
| 1-Acetylpiperidine | H-2, H-6 (Piperidine) | ~3.5 | t | 5.6 | 4H |
| H-3, H-5 (Piperidine) | ~1.6 | m | - | 4H | |
| H-4 (Piperidine) | ~1.5 | m | - | 2H | |
| CH₃ (Acetyl) | ~2.1 | s | - | 3H | |
| (2,4-Difluorophenyl)(piperazin-1-yl)methanone | NCH₂ (Amide site) | 3.39, 3.85 | br. s | - | 4H |
| NCH₂ (Amine site) | 2.92, 3.03 | br. s | - | 4H | |
| ArH | 6.85 (t), 6.96 (t), 7.40 (m) | m | 9.0, 8.3 | 3H |
Deciphering the Spectrum: A Detailed Analysis
The predicted 1H NMR spectrum of this compound reveals a complex interplay of signals arising from its distinct structural motifs: the N-acetylpiperidine ring and the 2,4-difluorobenzoyl group.
The Piperidine Ring: The piperidine protons are expected to exhibit complex multiplets due to conformational heterogeneity (chair-chair interconversion) and diastereotopicity. The protons on the carbons adjacent to the nitrogen (H-2' and H-6') are anticipated to be the most deshielded of the ring protons, appearing in the range of 3.8 - 4.2 ppm. The presence of the bulky benzoyl group at the 4-position will likely lead to distinct signals for the axial and equatorial protons. The protons at the 3- and 5-positions (H-3' and H-5') are expected to resonate further upfield, between 1.6 and 2.0 ppm. The methine proton at the 4-position (H-4'), being adjacent to the electron-withdrawing carbonyl group, is predicted to appear in the 3.2 - 3.5 ppm region.
The N-Acetyl Group: A sharp singlet, integrating to three protons, is expected around 2.1 ppm, characteristic of the methyl protons of the N-acetyl group. This chemical shift is consistent with that observed in 1-acetylpiperidine.
The 2,4-Difluorobenzoyl Group: The aromatic protons of the 2,4-difluorophenyl ring will present as a complex multiplet system in the downfield region of the spectrum, typically between 6.9 and 7.8 ppm. The fluorine substituents will induce both through-bond and through-space coupling with the adjacent protons, leading to further splitting and complexity of these signals.
Comparative Insights
A comparison with the 1H NMR data of simpler, related molecules provides valuable context for the analysis of the target compound.
-
1-Acetylpiperidine: This molecule provides a baseline for the chemical shifts of the N-acetylated piperidine ring. The signals for the piperidine protons in the target compound are expected to be more complex and shifted due to the influence of the 4-substituent.
-
(2,4-Difluorophenyl)(piperazin-1-yl)methanone: This compound offers insight into the expected chemical shifts and splitting patterns of the 2,4-difluorobenzoyl moiety. The aromatic proton signals in the target compound are predicted to be similar to those in this analogue.[1]
Experimental Protocol: A Standard Approach to 1H NMR Spectroscopy
The following outlines a standard experimental protocol for acquiring a high-quality 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the solution is free of any solid particles by filtration if necessary.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
- Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
- Use a standard pulse sequence (e.g., a single 90° pulse).
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Integrate the resulting peaks to determine the relative number of protons for each signal.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain a flat baseline.
- Reference the spectrum to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Visualizing the Molecular Structure and Experimental Workflow
To further aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Standard workflow for a 1H NMR experiment.
References
Comparative Analysis of 13C NMR Spectral Data: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone and Analogues
For Immediate Release
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone. Due to the limited availability of publicly accessible, experimentally derived 13C NMR data for this specific compound, this report leverages predictive modeling for the target molecule and compares it with experimental data from a structurally similar alternative, (2,4-Difluorophenyl)(piperidin-1-yl)methanone. This approach offers valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry who are engaged in the synthesis and characterization of related compounds.
Data Presentation: 13C NMR Chemical Shifts (δ) in ppm
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for the analogue, (2,4-Difluorophenyl)(piperidin-1-yl)methanone. The predicted data was generated using a validated computational model to provide a reliable estimate of the spectral features of the target compound.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for (2,4-Difluorophenyl)(piperidin-1-yl)methanone |
| C=O (benzoyl) | ~195-205 | Not available |
| C=O (acetyl) | ~168-172 | Not applicable |
| Aromatic C (quaternary) | ~160-165 (multiple signals) | Not available |
| Aromatic CH | ~105-135 (multiple signals) | Not available |
| Piperidine C2/C6 | ~40-50 | Not available |
| Piperidine C3/C5 | ~25-35 | Not available |
| Piperidine C4 | ~40-50 | Not available |
| Acetyl CH3 | ~20-25 | Not applicable |
Note: The predicted values are estimates and may vary from experimental results. The experimental data for the analogue was not fully assigned in the available literature.
Experimental and Computational Protocols
Experimental 13C NMR Spectroscopy
The standard experimental protocol for acquiring a 13C NMR spectrum of a small organic molecule involves the following steps:
-
Sample Preparation: A solution of the compound is prepared by dissolving approximately 5-20 mg of the substance in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer.
-
Data Acquisition: A standard one-dimensional 13C NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum.
-
Spectral Analysis: The chemical shifts (δ) of the peaks are reported in parts per million (ppm) relative to the TMS signal. The number of signals corresponds to the number of chemically non-equivalent carbon atoms in the molecule.
Computational 13C NMR Prediction
The predicted 13C NMR spectrum for this compound was generated using a computational chemistry approach:
-
Structure Input: The 2D or 3D chemical structure of the molecule is input into a specialized software package.
-
Conformational Analysis: The software performs a conformational search to identify the lowest energy conformers of the molecule, as molecular geometry significantly influences NMR chemical shifts.
-
Quantum Mechanical Calculations: For each low-energy conformer, Density Functional Theory (DFT) calculations are employed to compute the magnetic shielding tensors for each carbon nucleus.
-
Chemical Shift Calculation: The calculated shielding tensors are converted to chemical shifts by referencing them to the computed shielding of a standard compound (e.g., TMS) at the same level of theory.
-
Boltzmann Averaging: The chemical shifts of the individual conformers are averaged based on their Boltzmann populations to yield the final predicted spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the characterization of this compound, incorporating both experimental and computational approaches.
A Comparative Guide to Key Intermediates in Risperidone Synthesis: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of the atypical antipsychotic drug Risperidone, the selection of key starting materials is a critical factor influencing reaction efficiency, impurity profile, and overall cost-effectiveness. This guide provides a comparative analysis of two key intermediates: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone and a primary alternative, 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. This objective comparison is based on available analytical data and information from relevant synthetic routes.
Overview of Intermediates
This compound is a crucial building block in several synthetic pathways to Risperidone. Its acetyl group offers a strategic point for subsequent chemical modifications.
4-(2,4-Difluorobenzoyl)piperidine hydrochloride represents a more direct precursor to the core piperidine structure within Risperidone. Its use in synthesis offers a different strategic approach.
Comparison of Physicochemical and Analytical Data
A thorough comparison of these intermediates requires an examination of their typical specifications as provided by suppliers and in representative Certificates of Analysis (CoA).
| Parameter | This compound | 4-(2,4-Difluorobenzoyl)piperidine hydrochloride |
| CAS Number | 84162-82-3 | 106266-04-0 |
| Molecular Formula | C₁₄H₁₅F₂NO₂ | C₁₂H₁₄ClF₂NO |
| Molecular Weight | 267.27 g/mol | 261.70 g/mol |
| Typical Purity (by HPLC) | >95% - >98% | >98% - ≥99%[1] |
| Appearance | Solid | Off-white to light yellow powder |
| Solubility | Soluble in Methanol/DMSO | Data not consistently available |
| Structural Confirmation | Mass Spectrometry, ¹H-NMR | Mass Spectrometry, ¹H-NMR |
Synthetic Pathway and Performance Comparison
The choice between these two intermediates influences the subsequent steps in the Risperidone synthesis. Below is a high-level comparison of the synthetic workflows.
Logical Flow of Synthetic Pathways
Caption: High-level comparison of synthetic routes to Risperidone.
-
Route A (via this compound): This route involves the formation of the oxime and subsequent cyclization to the benzisoxazole ring, followed by N-alkylation. The acetyl protecting group on the piperidine nitrogen needs to be removed before the final alkylation step, adding a step to the overall synthesis.
-
Route B (via 4-(2,4-Difluorobenzoyl)piperidine hydrochloride): This pathway often involves the direct alkylation of the piperidine nitrogen, followed by oximation and cyclization to form the benzisoxazole ring. This approach can be more convergent, potentially leading to a shorter overall synthesis.
The purity of the final Risperidone is highly dependent on the efficiency of purification steps to remove process-related impurities. The types of impurities generated can differ between the two routes, impacting the choice of purification techniques. For instance, incomplete reaction or side reactions at different stages will lead to a unique impurity profile for each route.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis of Risperidone and its impurities can be found in the scientific literature. The following are generalized representations of the key reaction steps.
General Protocol for N-Alkylation (Relevant to both routes)
A mixture of the piperidine derivative (either the product from Route A's cyclization or 4-(2,4-Difluorobenzoyl)piperidine hydrochloride), 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a base (e.g., sodium carbonate or potassium carbonate), and a catalyst (e.g., potassium iodide) in a suitable solvent (e.g., acetonitrile or isopropanol) is heated at reflux for a specified period.[2] The reaction progress is monitored by a suitable chromatographic technique (e.g., HPLC or TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.
General Protocol for Oximation and Cyclization (Key steps in both routes)
The ketone intermediate is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., pyridine or potassium hydroxide) to form the oxime. The subsequent cyclization to form the benzisoxazole ring is typically achieved by heating in the presence of a base.
Impurity Profile Considerations
The impurity profile of the final Active Pharmaceutical Ingredient (API) is a critical quality attribute. The choice of starting material directly impacts the potential impurities that may arise. For example, unreacted starting materials or by-products from intermediate steps will be present in the crude product. A comprehensive understanding of the impurity formation in each synthetic route is essential for developing effective control strategies.[2]
Conclusion
The selection between this compound and 4-(2,4-Difluorobenzoyl)piperidine hydrochloride as the key intermediate for Risperidone synthesis depends on several factors, including the desired synthetic strategy, cost of raw materials, and the capability to control the specific impurity profiles associated with each route. While Route B may appear more direct, the overall yield and purity of the final product are contingent on the optimization of each reaction step. A thorough process development and impurity profiling study is recommended to determine the most suitable intermediate for a specific manufacturing process.
Visualization of Key Chemical Structures
Caption: Relationship of key intermediates to the final product, Risperidone.
References
A Comparative Guide to the Synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to produce 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a valuable building block in medicinal chemistry. The comparison includes a quantitative data summary, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method.
Comparison of Synthetic Routes
Two primary routes for the synthesis of this compound are outlined below. Route 1 is a two-step process involving a Friedel-Crafts acylation followed by N-acetylation. Route 2 presents a more direct, one-step approach via a Friedel-Crafts reaction with an N-acetylated piperidine derivative.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Step Synthesis |
| Overall Yield | ~31-44% (estimated) | ~33% (estimated based on a similar reaction) |
| Starting Materials | 1,3-Difluorobenzene, Piperidine-4-carbonyl chloride hydrochloride, Aluminum chloride, Acetic anhydride | 1,3-Difluorobenzene, 1-Acetylpiperidine-4-carbonyl chloride, Aluminum chloride |
| Number of Steps | 2 | 1 |
| Key Intermediates | 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | None |
| Reaction Conditions | Step 1a: 75-95°C, 3 hours; Step 1b: Room temperature | -10°C to 0°C, 4 hours |
| Solvents | Chlorinated solvents (e.g., 1,2-dichloroethane), Dichloromethane | Tetrahydrofuran |
| Catalyst | Aluminum chloride | Aluminum chloride |
| Purification | Crystallization, Filtration, Column Chromatography | Extraction, Column Chromatography |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1a: Synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride via Friedel-Crafts Acylation
This procedure is adapted from patent literature, which indicates that the choice of solvent can influence the yield.[1]
-
Materials: Piperidine-4-carbonyl chloride hydrochloride, 1,3-Difluorobenzene, Aluminum chloride (AlCl₃), 1,2-Dichloroethane, Toluene, Methylene chloride, Ice.
-
Procedure:
-
In a reaction vessel, dissolve Piperidine-4-carbonyl chloride hydrochloride (1 equivalent) in 1,2-dichloroethane.
-
Add Aluminum chloride (AlCl₃) (1.4 equivalents) to the solution and stir for 30 minutes.
-
Slowly add 1,3-Difluorobenzene (5.5 equivalents) to the mixture.
-
Heat the reaction mixture to 85-95°C and maintain for 3 hours.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Concentrate the mixture in vacuo.
-
Perform azeotropic distillation with toluene.
-
Add methylene chloride and stir for 14 hours.
-
Filter the mixture through Celite and concentrate the filtrate to obtain 4-(2,4-difluorobenzoyl)piperidine hydrochloride. The reported yield for this step is approximately 35-46%.[1]
-
Step 1b: N-Acetylation of 4-(2,4-Difluorobenzoyl)piperidine
This is a general procedure for the N-acetylation of a secondary amine.
-
Materials: 4-(2,4-Difluorobenzoyl)piperidine, Acetic anhydride, Triethylamine (optional), Dichloromethane, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 4-(2,4-Difluorobenzoyl)piperidine (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents, optional, to act as a base).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product. A typical yield for this type of reaction is estimated to be in the range of 90-95%.
-
Route 2: One-Step Synthesis
This route provides a more direct synthesis to the target compound.
-
Materials: 1-Acetylpiperidine-4-carbonyl chloride, 1,3-Difluorobenzene, Aluminum chloride (AlCl₃), Tetrahydrofuran (THF), Water, Dichloromethane.
-
Procedure:
-
Prepare a solution of 1-acetylpiperidine-4-carbonyl chloride (1 equivalent) in THF.
-
In a separate flask, prepare a solution of 1,3-difluorobenzene (1.1 equivalents) and aluminum chloride (1.2 equivalents) in THF, and cool to -10°C.
-
Slowly add the solution of 1-acetylpiperidine-4-carbonyl chloride to the cooled mixture.
-
Stir the reaction mixture at -10°C for 10 minutes and then at 0°C for 4 hours.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Purify the crude product by column chromatography. A patent describing a similar reaction reports a yield of 33%.
-
Synthesis Route Visualizations
References
A Comparative Guide to the Synthesis of Risperidone Precursors: The Role of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic pathways for producing key precursors of Risperidone, an essential atypical antipsychotic medication. The focus is on the performance of the synthetic route commencing with 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone versus alternative methods, supported by experimental data from patent literature and chemical publications.
Introduction to Risperidone Synthesis
The synthesis of Risperidone, 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, predominantly involves the coupling of two key intermediates:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (often used as its hydrochloride salt).
-
3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
The efficiency, purity, and yield of the final active pharmaceutical ingredient (API) are critically dependent on the successful synthesis of these precursors. This guide compares two primary routes for the synthesis of the first key intermediate, the benzisoxazole moiety.
-
Route A: A multi-step synthesis starting from the N-acetyl protected piperidine, which involves the formation of This compound as a key intermediate.
-
Route B: A more direct, "one-pot" synthesis starting from the deacetylated precursor, (2,4-difluorophenyl)(piperidin-4-yl)methanone .
Comparative Analysis of Synthetic Routes
The following sections detail the steps, performance, and experimental protocols for each route.
Route A: Synthesis via this compound
This classical approach utilizes an N-acetyl protecting group on the piperidine ring, which is subsequently removed. The logical flow of this synthesis is outlined below.
Caption: Synthetic pathway for Route A.
This route involves a Friedel-Crafts acylation to form the target precursor, followed by deprotection, oximation, and cyclization. While methodical, the multiple steps can impact the overall yield.
Route B: Direct "One-Pot" Synthesis
This alternative approach begins with the readily available deacetylated ketone. It combines the oximation and cyclization reactions into a single, efficient step, thereby reducing processing time and improving yield.
Caption: Synthetic pathway for Route B.
This streamlined process is attractive for large-scale industrial production due to its simplicity and high efficiency.
Data Presentation: Performance Comparison
The following table summarizes the quantitative data associated with each synthetic route for producing the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl .
| Parameter | Route A (via N-Acetyl Precursor) | Route B (Direct One-Pot Method) |
| Starting Materials | 1-Acetyl-4-piperidinecarbonyl chloride, 1,3-Difluorobenzene | (2,4-Difluorophenyl)(piperidin-4-yl)methanone HCl, Hydroxylamine HCl |
| Number of Steps | 4 (Acylation, Hydrolysis, Oximation, Cyclization) | 1 (Combined Oximation and Cyclization) |
| Reported Yield (Acylation) | ~41%[1] | N/A |
| Reported Yield (Hydrolysis) | ~85%[1] | N/A |
| Reported Yield (Cyclization) | ~97.8% (from isolated oxime)[2] | N/A |
| Overall Yield | Variable (product of multiple steps) | 81.2% - 89.8% [3] |
| Reported Purity | High purity achievable after purification | 99.52% - 99.73% (HPLC)[3] |
| Key Reagents | AlCl₃, 6N HCl, Hydroxylamine HCl, Base (e.g., KOH) | Inorganic Base (e.g., KOH, NaOH)[3] |
| Process Complexity | Higher (multiple isolations) | Lower (no isolation of oxime intermediate)[3] |
Experimental Protocols
General Experimental Workflow
The process for evaluating and comparing these precursors follows a standardized workflow to ensure objective assessment.
References
- 1. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of a series of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime derivatives. The core structure is a modification of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone. The data presented herein is primarily derived from a study by C.S. Karthik et al., which explores the antioxidant, antibacterial, and antiproliferative properties of these novel compounds. While this compound itself is recognized as a key intermediate in the synthesis of pharmacologically active molecules, including those related to the atypical antipsychotic Risperidone, this guide focuses on the biological evaluation of its synthesized oxime derivatives.
Data Presentation: Comparative Biological Activities
The following table summarizes the in vitro biological activity of the synthesized [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime derivatives.
| Compound ID | Substituent (R) | Antioxidant Activity (% DPPH Scavenging at 250 µg/mL) | Ferrous Ion Chelating Activity (% at 250 µg/mL) | Antibacterial Activity (MIC in µg/mL) vs. S. aureus | Antibacterial Activity (MIC in µg/mL) vs. E. coli | Antiproliferative Activity (% Inhibition at 100 µg/mL) vs. HeLa |
| 3a | 4-Nitro | Good | Moderate | 12.5 | 25 | 55.82 |
| 3b | 4-Hydroxy | 85.2 | 78.4 | 25 | 50 | 62.42 |
| 3c | 2-Hydroxy | 82.6 | 75.2 | 25 | 50 | 58.26 |
| 3d | 4-Chloro | Moderate | Moderate | 12.5 | 25 | 68.48 |
| 3e | 3,4,5-Trimethoxy | Promising | Good | 50 | 50 | 72.54 |
| Ampicillin | N/A | N/A | N/A | 6.25 | 12.5 | N/A |
Note: "Good," "Moderate," and "Promising" are qualitative descriptors from the source study. Quantitative percentages are provided where available. N/A indicates data not applicable or not provided in the source study.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Antioxidant Activity Assays
1. DPPH Radical Scavenging Assay
This assay assesses the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Reagents : DPPH solution (0.1 mM in methanol), test compounds dissolved in a suitable solvent (e.g., DMSO), and a positive control (e.g., ascorbic acid).
-
Procedure :
-
Prepare various concentrations of the test compounds and the positive control.
-
In a 96-well plate, mix equal volumes of the sample/control solution and the DPPH working solution. A blank containing only the solvent is also prepared.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
2. Ferrous Ion Chelating (FIC) Assay
This method evaluates the ability of the compounds to chelate ferrous ions (Fe²⁺), which can otherwise catalyze oxidative reactions.
-
Reagents : Test compounds, ferrous chloride (FeCl₂) solution (0.6 mM), and ferrozine solution (5 mM).
-
Procedure :
-
Mix the test sample at various concentrations with the FeCl₂ solution.
-
Incubate the mixture for 5 minutes at room temperature.
-
Add the ferrozine solution to initiate the reaction. Ferrozine forms a colored complex with free Fe²⁺.
-
Incubate for an additional 10 minutes in the dark.
-
Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm. A decrease in absorbance indicates chelation by the test compound.
-
The percentage of chelation is calculated as: % Chelation = [(A_control - A_sample) / A_control] x 100.
-
Antibacterial Activity Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials : 96-well microtiter plates, bacterial strains (Staphylococcus aureus, Escherichia coli), appropriate broth medium, and test compounds.
-
Procedure :
-
Prepare a twofold serial dilution of the test compounds in the broth medium in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacteria.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Antiproliferative Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials : HeLa (human cervical cancer) cell line, cell culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).
-
Procedure :
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
The percentage of inhibition is calculated relative to untreated control cells.
-
Visualizations
Experimental Workflow
A Comparative Guide to the Purity Assessment of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a key intermediate in the synthesis of pharmaceuticals like Risperidone.[1][2][3][4][5][6] This document outlines detailed experimental protocols and presents comparative data to aid in selecting the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the purity analysis of pharmaceutical compounds.[7][8] It offers reliable and reproducible results, making it a staple in quality control laboratories.[9]
Experimental Protocol: HPLC
A reversed-phase HPLC method is typically employed for the analysis of moderately polar compounds like benzoylpiperidine derivatives.[10]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
Data Presentation: HPLC
The following table summarizes the expected chromatographic results for a sample of this compound containing two potential impurities.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Impurity 1 (e.g., Starting Material) | 4.5 | 0.25 | |
| Impurity 2 (e.g., By-product) | 7.2 | 0.15 | |
| This compound | 9.8 | 99.60 | 99.60 |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity assessment.
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[7][11][12] This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC.[9][11][13]
Experimental Protocol: UPLC
-
Instrumentation: UPLC system with a UV detector.
-
Column: C18, 1.7 µm particle size, 2.1 x 50 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
Data Presentation: UPLC
The UPLC method provides comparable purity results but in a fraction of the time.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Impurity 1 (e.g., Starting Material) | 0.9 | 0.26 | |
| Impurity 2 (e.g., By-product) | 1.5 | 0.14 | |
| This compound | 2.1 | 99.60 | 99.60 |
Comparative Analysis: HPLC vs. UPLC
The choice between HPLC and UPLC depends on the specific needs of the laboratory, such as sample throughput, sensitivity requirements, and budget.[9]
| Parameter | HPLC | UPLC | Advantage |
| Analysis Time | ~20 minutes | ~5 minutes | UPLC offers a significant increase in sample throughput.[7][13] |
| Resolution | Good | Excellent | UPLC provides sharper peaks and better separation of closely eluting impurities.[11] |
| Sensitivity | Standard | Higher | UPLC 's narrower peaks lead to increased sensitivity, ideal for trace impurity detection.[9][12][13] |
| Solvent Consumption | ~20 mL per run | ~2.5 mL per run | UPLC is more environmentally friendly and cost-effective due to lower solvent usage.[9][11] |
| System Pressure | Lower (500-6000 psi) | Higher (~15,000 psi) | HPLC systems are generally less expensive and require less maintenance.[7][9] |
| Method Robustness | High | Moderate | HPLC methods are well-established and often considered more robust for routine QC labs.[9] |
Decision Guide: Choosing the Right Technique
Caption: Decision matrix for selecting between HPLC and UPLC.
Alternative and Complementary Techniques
For comprehensive impurity profiling, especially for the identification of unknown impurities, hyphenated techniques are invaluable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying impurities by providing molecular weight information.[8][14][15] Tandem MS (MS/MS) can further provide structural information through fragmentation patterns, which is crucial for the characterization of unknown degradation products or by-products.[14][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile or semi-volatile impurities, such as residual solvents, that may not be detected by HPLC.[15][17]
Conclusion
Both HPLC and UPLC are powerful techniques for the purity assessment of this compound. While HPLC remains a reliable and robust workhorse for quality control, UPLC offers significant advantages in speed, resolution, and sensitivity, making it the preferred method for high-throughput screening and trace-level impurity analysis.[9][13] For complete impurity characterization and structural elucidation, coupling liquid chromatography with mass spectrometry is highly recommended.[14][18] The choice of methodology should be based on a careful evaluation of the specific analytical requirements, available resources, and the stage of drug development.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | CAS No- 84162-82-3 | NA [chemicea.com]
- 3. americanelements.com [americanelements.com]
- 4. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone | CAS Number 84162-82-3 [klivon.com]
- 5. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]
- 6. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. rjptonline.org [rjptonline.org]
- 12. uhplcs.com [uhplcs.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. chimia.ch [chimia.ch]
- 15. resolvemass.ca [resolvemass.ca]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. benchchem.com [benchchem.com]
- 18. drugtargetreview.com [drugtargetreview.com]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrum of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of pharmaceutical compounds is paramount for structural elucidation, impurity profiling, and metabolic studies. This guide provides a detailed analysis of the predicted mass spectrum fragmentation pattern of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a known impurity of the antipsychotic drug Risperidone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages fragmentation patterns of structurally similar molecules, including N-acetylpiperidine and substituted benzoylpiperidines, to construct a probable fragmentation pathway.
Predicted Mass Spectrum Fragmentation Analysis
The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, primarily driven by the N-acetylated piperidine ring and the 2,4-difluorobenzoyl moiety. The ionization process, typically electron ionization (EI) or electrospray ionization (ESI), will induce specific cleavages, leading to a unique fingerprint of fragment ions.
A summary of the predicted major fragment ions and their proposed structures is presented in the table below.
| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 267 | [C14H15F2NO2]+• (Molecular Ion) | Initial ionization of the molecule. |
| 224 | [C12H12F2NO]+ | Loss of the acetyl group (-CH3CO) from the molecular ion. |
| 141 | [C7H4F2O]+ | Cleavage of the bond between the carbonyl group and the piperidine ring, forming the 2,4-difluorobenzoyl cation. |
| 126 | [C7H12NO]+ | Cleavage of the bond between the piperidine ring and the benzoyl group, with the charge retained on the N-acetylated piperidine fragment. |
| 84 | [C5H10N]+ | Alpha-cleavage of the piperidine ring, with loss of the acetyl and benzoyl groups. |
| 43 | [C2H3O]+ | Formation of the acetyl cation. |
Proposed Fragmentation Pathway
The fragmentation of this compound is likely initiated by the ionization of the nitrogen atom in the piperidine ring or one of the oxygen atoms. The subsequent fragmentation cascade can be visualized as a series of competing and consecutive reactions.
Caption: Predicted fragmentation pathway of this compound.
Comparison with Structurally Related Compounds
The predicted fragmentation pattern can be compared with the known fragmentation of similar structures to enhance confidence in the proposed pathways.
N-Acetylpiperidine: The mass spectrum of N-acetylpiperidine is dominated by the loss of the acetyl group and subsequent ring fragmentation. The presence of a fragment at m/z 84 in the predicted spectrum of the target compound is consistent with the fragmentation of the N-acetylated piperidine core.
Substituted Benzoylpiperidines: The fragmentation of benzoylpiperidine derivatives often involves the cleavage of the bond between the carbonyl group and the piperidine ring, leading to the formation of a stable benzoyl cation.[1] The predicted fragment at m/z 141, corresponding to the 2,4-difluorobenzoyl cation, aligns with this established fragmentation behavior.
Experimental Protocols
While specific experimental data for the target compound is not publicly available, a general methodology for its analysis by mass spectrometry can be outlined based on standard practices for similar pharmaceutical compounds.
Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL for direct infusion analysis or LC-MS analysis.
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: m/z 50-500.
-
For EI: Electron energy of 70 eV.
-
For ESI:
-
Capillary voltage: 3-4 kV.
-
Nebulizing gas (N2) flow rate: 8-12 L/min.
-
Drying gas (N2) temperature: 300-350 °C.
-
-
Collision-Induced Dissociation (CID) for MS/MS: Collision energy ramped from 10 to 40 eV to generate fragment ions.
The following diagram illustrates a typical experimental workflow for the analysis of a pharmaceutical impurity like this compound.
Caption: General experimental workflow for mass spectrometric analysis.
References
Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
For researchers and professionals in drug development and chemical synthesis, unequivocal structural validation of novel or intermediate compounds is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis of the analytical techniques used to confirm the structure of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a known intermediate and impurity in the synthesis of the antipsychotic drug Risperidone.[1][2][3][4] We will explore the common experimental methodologies and present the expected data in a comparative format, supported by detailed protocols and logical workflow diagrams.
Spectroscopic and Chromatographic Confirmation
The primary methods for elucidating the structure of organic molecules like this compound rely on a combination of spectroscopic and chromatographic techniques. These methods provide orthogonal information that, when combined, offers a high-confidence confirmation of the molecular structure.
Table 1: Comparison of Analytical Techniques for Structural Validation
| Analytical Technique | Information Provided | Expected Results for this compound | Comparison with an Alternative Structure (e.g., 1-(3-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone) |
| ¹H-NMR Spectroscopy | Provides information about the chemical environment of hydrogen atoms, including their connectivity and spatial arrangement. | Distinct signals for the acetyl group protons, piperidine ring protons, and the aromatic protons of the difluorobenzoyl group. The splitting patterns and chemical shifts would be characteristic of the 4-substitution pattern on the piperidine ring. | The chemical shifts and splitting patterns of the piperidine ring protons would differ significantly due to the change in the substitution position from 4 to 3. The symmetry of the molecule would be lower, leading to a more complex spectrum. |
| ¹³C-NMR Spectroscopy | Identifies the number and types of carbon atoms in a molecule. | A specific number of carbon signals corresponding to the acetyl, piperidine, and difluorobenzoyl moieties. The chemical shifts would be indicative of their respective functional groups (ketone, amide, aromatic carbons). | The chemical shifts of the piperidine ring carbons would be altered due to the different substitution pattern. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₁₄H₁₅F₂NO₂ (267.1071 g/mol ).[4] Fragmentation would likely involve the loss of the acetyl group or cleavage of the piperidine ring. | The molecular weight would be identical. However, the fragmentation pattern in MS/MS experiments might show subtle differences due to the different substitution, although this can be less conclusive than NMR. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for isolation. | A single major peak under specific chromatographic conditions, indicating a high degree of purity. The retention time is a characteristic property under defined conditions. | The retention time would likely differ due to potential changes in polarity and interaction with the stationary phase resulting from the altered substitution pattern. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in the compound. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values calculated for the molecular formula C₁₄H₁₅F₂NO₂. | The elemental composition would be identical as the molecular formula is the same. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024) is typically required.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Spectral Analysis: Analyze the chemical shifts, integration values, and coupling constants to assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR techniques like COSY and HSQC can be employed to confirm assignments.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is used to determine the exact mass.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare the measured exact mass with the calculated theoretical mass for the proposed formula. Analyze the fragmentation pattern to gain further structural insights.
Logical Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and structural validation of a target compound.
Signaling Pathway and Biological Context
As an intermediate in the synthesis of Risperidone, this compound is not expected to have a primary signaling pathway of its own. Its significance lies in its role as a building block for a pharmacologically active agent. The logical relationship is therefore one of chemical transformation rather than biological interaction.
Caption: Synthetic relationship of the intermediate to the final drug product.
References
A Comparative Guide to Difluorobenzoyl Piperidine Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationship
In the relentless pursuit of novel and effective crop protection agents, the difluorobenzoyl piperidine scaffold has emerged as a promising chemotype. These derivatives, belonging to the broader class of benzoylphenylurea (BPU) insecticides, have garnered significant attention for their potent activity as insect growth regulators. This guide provides a comprehensive comparative analysis of difluorobenzoyl piperidine derivatives, delving into their synthesis, mechanism of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering both foundational knowledge and actionable experimental insights.
Introduction: The Significance of the Piperidine Scaffold in Insecticide Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of biologically active compounds, including numerous pharmaceuticals and agrochemicals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. In the context of insecticides, the incorporation of a piperidine moiety into the benzoylurea framework can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.[3][4] The addition of a difluorobenzoyl group further enhances the insecticidal activity, a feature that has been exploited in the development of several commercial insecticides.[5]
Mechanism of Action: Potent Inhibition of Chitin Synthesis
The primary mode of action for difluorobenzoyl piperidine derivatives, like other benzoylphenylurea insecticides, is the inhibition of chitin synthesis.[6][7] Chitin is a crucial polysaccharide that provides structural integrity to the insect exoskeleton.[7] By disrupting the synthesis of chitin, these compounds interfere with the molting process, leading to the formation of a malformed cuticle.[5] This ultimately results in the death of the insect larvae.[6] This targeted mechanism of action provides a degree of selectivity, as vertebrates do not synthesize chitin, making these compounds generally less toxic to mammals and other non-target organisms.[7][8]
The following diagram illustrates the proposed mechanism of action:
Caption: Inhibition of chitin synthase by difluorobenzoyl piperidine derivatives.
General Synthesis of Difluorobenzoyl Piperidine Derivatives
The synthesis of difluorobenzoyl piperidine derivatives can be achieved through various synthetic routes. A common approach involves the acylation of a substituted piperidine with a 2,6-difluorobenzoyl chloride. The substituted piperidines can be either commercially available or synthesized through multi-step reaction sequences. The following diagram outlines a general synthetic workflow:
Caption: General synthetic workflow for difluorobenzoyl piperidine derivatives.
A variety of substituents can be introduced on the piperidine ring to explore the structure-activity relationships and optimize the insecticidal properties.[4]
Comparative Performance of Difluorobenzoyl Derivatives
The insecticidal efficacy of difluorobenzoyl piperidine derivatives can vary significantly based on the nature and position of substituents on both the piperidine and benzoyl rings. Quantitative structure-activity relationship (QSAR) studies on the broader class of benzoylphenylureas have shown that electronic and steric parameters of the substituents on the benzoyl moiety play a crucial role in their inhibitory activity against chitin synthesis.[9] The following table summarizes the insecticidal activity of selected difluorobenzoyl derivatives against common agricultural pests.
| Compound | Structure | Target Pest | LC50 (mg/L) | Reference |
| Diflubenzuron | 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea | Spodoptera exigua | 0.0512 (as Flubendiamide) | [10] |
| Compound A | (2E,4E)-5-(Benzo[d][9][11]dioxol-5-yl)-N-(2-((4-((2,6-difluorobenzyl)oxy)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide | Plutella xylostella | >100 | [8] |
| Compound B | (2E,4E)-5-(Benzo[d][9][11]dioxol-5-yl)-N-(2-((2-fluorophenyl)amino)-2-oxoethyl)penta-2,4-dienamide | Plutella xylostella | >100 | [8] |
| Compound C | 1-(4-chloro-2-nitrophenyl)piperazine derivative of 5-methyl-2-phenylfuran-3-carboxylic acid | Mythimna separata | >200 | [12] |
Note: The presented data is a compilation from various sources and direct comparison should be made with caution due to potential differences in experimental conditions. Diflubenzuron, a well-established benzoylphenylurea, is included as a benchmark.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of difluorobenzoyl piperidine derivatives and their insecticidal activity is a critical aspect of rational pesticide design. Key SAR insights include:
-
Substituents on the Benzoyl Ring: The 2,6-difluoro substitution on the benzoyl ring is generally considered essential for high insecticidal activity.[5]
-
Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly influences the molecule's overall properties and biological activity. Aromatic or heterocyclic groups can modulate the compound's binding affinity to the target site.[13]
-
Lipophilicity: The overall lipophilicity of the molecule, often represented by cLogP, plays a crucial role in its ability to penetrate the insect cuticle and reach the target site. Generally, more apolar compounds tend to exhibit better activity.[13]
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can also impact biological activity, suggesting a specific spatial arrangement is required for optimal interaction with the chitin synthase enzyme.[14]
Experimental Protocols
To ensure the scientific integrity and reproducibility of research in this area, standardized experimental protocols are essential.
Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a common method for evaluating the insecticidal activity of compounds against lepidopteran pests.
Objective: To determine the median lethal concentration (LC50) of a test compound against a target insect pest.
Materials:
-
Test compound solutions of varying concentrations
-
Solvent control (e.g., acetone-water mixture)
-
Fresh host plant leaves (e.g., cabbage for Plutella xylostella)
-
Third-instar larvae of the target pest
-
Petri dishes
-
Filter paper
-
Fine brush
-
Incubator (25 ± 1 °C, 60-70% RH, 16:8 h L:D photoperiod)
Procedure:
-
Prepare a series of concentrations of the test compound in a suitable solvent.
-
Dip fresh, clean host plant leaves into each test solution for 10-30 seconds.
-
Allow the leaves to air-dry completely.
-
Place a treated leaf in each Petri dish lined with filter paper.
-
Introduce a pre-determined number of third-instar larvae (e.g., 10) into each Petri dish using a fine brush.
-
Seal the Petri dishes and place them in an incubator.
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with the brush.
-
Calculate the corrected mortality using Abbott's formula if control mortality is between 5% and 20%.
-
Determine the LC50 value using probit analysis.
Chitin Synthase Activity Assay (Non-Radioactive Method)
This assay measures the inhibitory effect of a compound on the chitin synthase enzyme.[15]
Objective: To determine the in vitro inhibitory activity of a test compound against chitin synthase.
Materials:
-
Crude enzyme preparation from the target insect
-
Test compound solutions
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate solution (UDP-N-acetylglucosamine)
-
96-well microtiter plate coated with wheat germ agglutinin (WGA)
-
Horseradish peroxidase (HRP)-conjugated chitin-binding probe
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Prepare a crude enzyme extract from the target insect tissue (e.g., midgut).
-
To each WGA-coated well, add the reaction buffer, substrate solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the crude enzyme preparation to each well.
-
Incubate the plate at 30 °C for a specified period (e.g., 3 hours).
-
Wash the plate to remove unbound reagents.
-
Add the HRP-conjugated chitin-binding probe to each well and incubate.
-
Wash the plate again to remove the unbound probe.
-
Add the peroxidase substrate and allow the color to develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of chitin synthase activity for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
Difluorobenzoyl piperidine derivatives represent a promising class of insecticides with a targeted mechanism of action. The continued exploration of their structure-activity relationships through the synthesis and evaluation of novel analogues will be crucial for the development of more potent, selective, and environmentally benign pest management solutions. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their field performance and on investigating their potential for managing insecticide resistance in key agricultural pests.
References
- 1. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 12. Synthesis, insecticidal activities, and SAR studies of novel piperazine-containing heterocyclic mono-/di-/tri-amide derivatives [ccspublishing.org.cn]
- 13. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 14. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Referencing 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone with Pharmacopeial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a known impurity and synthetic intermediate of the antipsychotic drug Risperidone, against established pharmacopeial standards. While this specific compound does not possess its own monograph in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP), its control is implicitly governed by the impurity profiling requirements outlined in the Risperidone monographs. This document offers a framework for its analytical cross-referencing, presenting comparative data, detailed experimental protocols, and visual workflows to aid in quality control and regulatory compliance.
Identification and Nomenclature
This compound is identified by the following:
-
CAS Number: 84162-82-3[1]
-
Chemical Formula: C₁₄H₁₅F₂NO₂[2]
-
Molecular Weight: 267.27 g/mol [2]
-
Synonyms: 1-Acetyl-4-(2,4-Difluorobenzoyl)piperidine, Risperidone Impurity 19[2]
It is recognized as a process-related impurity in the synthesis of Risperidone.[3]
Comparative Analysis of Analytical Standards
Although not officially listed as a named impurity in the primary Risperidone monographs, reference standards for this compound are commercially available. These standards are crucial for the accurate identification and quantification of this impurity in Risperidone active pharmaceutical ingredient (API) and finished drug products. A comparison of a typical commercial reference standard with the requirements for other specified impurities in the USP and EP monographs for Risperidone is presented below.
Table 1: Comparison of Analytical Data
| Parameter | Commercial Reference Standard for this compound | USP-Specified Risperidone Impurities (e.g., E-oxime, 9-hydroxyrisperidone) | EP-Specified Risperidone Impurities (e.g., Impurity A, B, C) |
| Purity (Typical) | ≥98% (by HPLC) | Not explicitly defined for each impurity standard, but high purity is required. | Not explicitly defined for each impurity standard, but high purity is required. |
| Identification | ¹H NMR, Mass Spectrometry (MS) | Conformance to USP Reference Standard spectra and retention time. | Conformance to EP Reference Substance spectra and retention time. |
| Assay Method | High-Performance Liquid Chromatography (HPLC) | HPLC method as per USP monograph for Risperidone.[3] | HPLC method as per EP monograph for Risperidone.[2] |
Experimental Protocols
The following are representative experimental protocols for the analysis of Risperidone and its impurities, which can be adapted for the detection and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling (Based on USP and EP General Principles)
This method is a generalized approach derived from the principles outlined in the pharmacopeial monographs for Risperidone.
Chromatographic Conditions:
-
Column: Octadecylsilyl silica gel for chromatography (C18), e.g., 4.6 mm x 100 mm, 3 µm particle size.[2]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Approximately 1.5 mL/min.[2]
-
Detection: UV spectrophotometer at a specified wavelength (e.g., 260 nm).[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: Controlled, e.g., 30°C.
Preparation of Solutions:
-
Test Solution: Accurately weigh and dissolve a specified amount of the Risperidone sample in a suitable diluent to obtain a known concentration.
-
Reference Solution (for known impurities): Prepare a solution of the specific impurity reference standard at a concentration corresponding to the reporting limit.
-
System Suitability Solution: A solution containing Risperidone and known impurities to verify the performance of the chromatographic system.[2]
Procedure:
Inject equal volumes of the test and reference solutions into the chromatograph. Record the chromatograms and measure the peak areas. The identification of this compound would be based on its retention time relative to the principal peak of Risperidone, determined by analyzing a spiked sample with a known reference standard.
Visualized Workflows
The following diagrams illustrate the logical processes for cross-referencing and analytical testing.
Caption: Logical workflow for pharmacopeial cross-referencing.
Caption: Workflow for the analytical testing of the impurity.
Conclusion
While this compound is not a specified impurity in the current USP, EP, or JP monographs for Risperidone, its control is essential for ensuring the quality and safety of the final drug product. By utilizing commercially available reference standards and adapting the analytical methodologies provided in the pharmacopeias for other Risperidone-related substances, a robust system for its monitoring can be established. The workflows and comparative data presented in this guide offer a practical approach for researchers and drug development professionals to effectively cross-reference this compound with existing pharmacopeial standards.
References
A Comparative Guide to the FT-IR Spectrum of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a known impurity of the antipsychotic drug Risperidone. Due to the limited availability of public experimental spectra for this specific compound, this guide offers a predictive analysis based on its functional groups and compares it with structurally related alternatives. This information is intended to assist researchers in identifying and characterizing this compound.
Predicted FT-IR Spectral Data and Comparison
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in an FT-IR spectrum. These include an N-acetyl group, a piperidine ring, and a difluorobenzoyl group. The table below summarizes the predicted vibrational frequencies for the target compound and compares them with those of related molecules.
| Functional Group Vibration | This compound (Predicted) | 4-Benzoylpiperidine (Alternative 1) | 1-Acetylpiperidine (Alternative 2) |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ (weak to medium) | 3100-3000 cm⁻¹ | Not Applicable |
| Aliphatic C-H Stretch | 2950-2850 cm⁻¹ (medium to strong) | 2950-2850 cm⁻¹ | 2950-2850 cm⁻¹ |
| Amide C=O Stretch (N-Acetyl) | ~1645 cm⁻¹ (strong) | Not Applicable | ~1640 cm⁻¹ |
| Aryl Ketone C=O Stretch | ~1670 cm⁻¹ (strong) | ~1680 cm⁻¹ | Not Applicable |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ (medium, multiple bands) | 1600-1450 cm⁻¹ | Not Applicable |
| C-N Stretch (Amide) | 1260-1200 cm⁻¹ (medium) | Not Applicable | 1260-1200 cm⁻¹ |
| C-F Stretch | 1250-1100 cm⁻¹ (strong, multiple bands) | Not Applicable | Not Applicable |
Experimental Protocols
The following is a general protocol for obtaining the FT-IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Sample Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Potassium Bromide (KBr) Pellet Method
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Biological Context: Risperidone Metabolism
This compound is recognized as a process impurity in the synthesis of Risperidone. Understanding the metabolic pathway of Risperidone provides context for the importance of identifying and controlling such impurities. The primary metabolic pathway of Risperidone involves hydroxylation by the cytochrome P450 enzyme CYP2D6 to form its major active metabolite, 9-hydroxyrisperidone.
Caption: Metabolic pathway of Risperidone and the origin of the target impurity.
Experimental Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a drug substance like Risperidone.
Caption: A typical experimental workflow for the identification of pharmaceutical impurities.
Safety Operating Guide
Navigating the Disposal of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a compound often used in pharmaceutical research, including as an impurity of Risperidone. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, at a minimum, personnel should wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste unless explicitly classified otherwise by a certified safety professional or a comprehensive Safety Data Sheet (SDS). The precautionary statement P501 advises to "Dispose of contents/container to an approved waste disposal plant."
1. Waste Identification and Segregation:
The first critical step is to prevent the mixing of this compound with other waste streams.
-
Do not dispose of this compound down the sink or in regular trash.
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions containing the compound).
2. Containerization:
Proper containment is essential to prevent leaks and environmental contamination.
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical; for many organic compounds, a high-density polyethylene (HDPE) or glass container is suitable.
-
If the original container is used for waste collection, ensure the label is not defaced. If a new container is used, it must be clearly labeled.
3. Labeling:
Accurate labeling is a regulatory requirement and crucial for the safety of waste handlers. The label on the waste container must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Irritant")
-
The date when the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
4. Storage:
Pending collection by a licensed waste disposal service, the waste container must be stored safely.
-
Store the sealed container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment, such as a larger, chemically resistant tray or bin, is used to capture any potential leaks.
5. Arranging for Disposal:
The final step is to ensure the waste is transported and disposed of by a certified hazardous waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Provide the EHS office with accurate information about the waste, including its name and quantity.
-
Follow all institutional procedures for waste handover.
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be disposed of as hazardous waste.
-
Empty Containers: An "empty" container that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the defaced container may be disposed of according to institutional policies, which may still require it to be treated as hazardous waste.
-
Contaminated PPE and Labware: Used gloves, liners, and other disposable labware should be placed in a designated solid hazardous waste container.
Quantitative Data Summary
| Parameter | Information | Source |
| CAS Number | 84162-82-3 | |
| Molecular Formula | C₁₄H₁₅F₂NO₂ | |
| Molecular Weight | 267.27 g/mol | |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Statements | P264, P271, P302+P352, P305+P351+P338, P362, P403+P233, P501 |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (CAS No. 84162-82-3). The information is compiled to ensure the safe execution of laboratory procedures and to build a foundation of trust in chemical handling protocols.
Chemical Identifier and Hazard Information
| Identifier | Value |
| CAS Number | 84162-82-3 |
| Molecular Formula | C₁₄H₁₅F₂NO₂ |
| Molecular Weight | 267.27 g/mol |
| GHS Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| GHS Pictogram | GHS07 - Exclamation Mark[1] |
| Signal Word | Warning[1] |
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should be worn at all times. A face shield is required when there is a risk of splashing.[2][3] |
| Hand Protection | Chemically resistant gloves | Butyl or nitrile rubber gloves are recommended for handling aromatic ketones.[4] Always check for signs of degradation and replace gloves immediately if compromised.[5] |
| Body Protection | Laboratory coat | A fully fastened lab coat is required to protect against skin contact. |
| Respiratory Protection | NIOSH-approved respirator | For handling the solid powder, a particulate respirator (e.g., N95) is recommended to prevent inhalation.[6][7] For handling solutions outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.[8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this chemical is essential to minimize risk. The following workflow diagram and procedural steps provide clear guidance.
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Put on all required personal protective equipment as detailed in the PPE table.
-
Confirm that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[9][10]
-
Prepare the workspace within a certified chemical fume hood to ensure adequate ventilation.
-
-
Handling :
-
When weighing the solid, use techniques that minimize dust generation.
-
During the experiment, handle the compound with care to avoid contact or aerosolization.
-
Ensure all containers are clearly labeled and kept sealed when not in immediate use.
-
-
Cleanup and Disposal :
-
Wipe down all surfaces with an appropriate decontaminating solvent.
-
Collect all waste materials, including contaminated consumables, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water upon completion of the work.
-
Emergency and Disposal Plans
Emergency First Aid Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[11] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Category | Container Type | Disposal Protocol |
| Solid Waste | Labeled, sealed, and chemically compatible container. | Collect all solid waste, including contaminated lab consumables, in a designated hazardous waste container. |
| Liquid Waste | Labeled, sealed, and chemically compatible container. | Collect all liquid waste in a designated hazardous waste container. Do not dispose of it down the sink. |
| Contaminated PPE | Labeled, sealed plastic bag. | All used and contaminated PPE should be collected and disposed of as hazardous waste. |
All hazardous waste must be disposed of through an accredited laboratory waste disposal service, following all local, state, and federal regulations.[1][12]
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. jointcommission.org [jointcommission.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

